(4s)-6-Methyl-4-phenylchroman-2-one
説明
BenchChem offers high-quality (4s)-6-Methyl-4-phenylchroman-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4s)-6-Methyl-4-phenylchroman-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
(4S)-6-methyl-4-phenyl-3,4-dihydrochromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c1-11-7-8-15-14(9-11)13(10-16(17)18-15)12-5-3-2-4-6-12/h2-9,13H,10H2,1H3/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUHIZPDCJOQZLN-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)CC2C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)OC(=O)C[C@H]2C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40359004 | |
| Record name | (4s)-6-methyl-4-phenylchroman-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40359004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
349547-18-8 | |
| Record name | (4s)-6-methyl-4-phenylchroman-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40359004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(4s)-6-Methyl-4-phenylchroman-2-one basic properties
This guide provides an in-depth technical analysis of (4S)-6-Methyl-4-phenylchroman-2-one , a critical chiral dihydrocoumarin derivative. While primarily recognized as the enantiomeric counterpart (distomer) to the key intermediate for Tolterodine (a muscarinic antagonist), this compound serves as a vital reference standard for enantiomeric purity profiling in pharmaceutical development.
Technical Profile: (4S)-6-Methyl-4-phenylchroman-2-one
Core Identity & Physicochemical Characterization
1. Chemical Identity
The compound is a rigid bicyclic lactone. Its stereochemistry at the C4 position is critical, as it dictates the pharmacological trajectory of downstream derivatives.
| Property | Specification |
| IUPAC Name | (4S)-6-methyl-4-phenyl-3,4-dihydrochromen-2-one |
| CAS Number | 349547-18-8 (Specific to 4S-isomer) |
| Racemate CAS | 40546-94-9 |
| Molecular Formula | C₁₆H₁₄O₂ |
| Molecular Weight | 238.28 g/mol |
| SMILES | Cc1ccc2c(c1)c3ccccc3 |
| Key Moiety | 3,4-Dihydrocoumarin (Chroman-2-one) backbone |
2. Physicochemical Properties
The following data establishes the baseline for handling and identification.
| Parameter | Value / Description | Note |
| Appearance | White to off-white crystalline powder | Hygroscopic nature requires desiccated storage.[1] |
| Melting Point | 68 – 70 °C | Value typically refers to the racemate; pure enantiomers may exhibit sharper ranges. |
| Solubility | Soluble in MeOH, Acetonitrile, DCM, Ethyl Acetate | Poorly soluble in water; suitable for reverse-phase or normal-phase organic chromatography. |
| Chirality | Levorotatory or Dextrorotatory (Solvent dependent) | Requires polarimetric verification against a certified standard. |
| Stability | Stable under ambient conditions | Sensitive to hydrolysis (lactone opening) in strong basic media. |
Synthetic Methodology: Asymmetric Catalysis
The Hayashi-Miyaura Pathway
The most elegant and atom-economical route to (4S)-6-Methyl-4-phenylchroman-2-one is the Rhodium-catalyzed asymmetric conjugate addition . This method avoids the waste associated with classical resolution (e.g., crystallization of diastereomeric salts).
Mechanism & Protocol
The synthesis relies on the 1,4-addition of phenylboronic acid to 6-methylcoumarin. The stereochemistry is controlled by the chiral ligand complexed with Rhodium.
Reaction Scheme (DOT Visualization):
Figure 1: Rhodium-catalyzed asymmetric synthesis pathway utilizing (S)-BINAP ligands to induce C4-stereochemistry.
Experimental Protocol (Self-Validating)
-
Catalyst Formation: In a dry Schlenk flask under Argon, dissolve [Rh(acac)(C₂H₄)₂] (3 mol%) and (S)-BINAP (3.3 mol%) in 1,4-dioxane. Stir for 5 minutes to generate the active chiral cationic species.
-
Addition: Add 6-methylcoumarin (1.0 equiv) and phenylboronic acid (2.0 equiv).
-
Reaction: Heat to 100°C for 3 hours. Monitor conversion via TLC (Hexane/EtOAc 4:1) or HPLC.[2][3][4][5]
-
Workup: Quench with saturated NH₄Cl. Extract with Ethyl Acetate.
-
Purification: Flash column chromatography (SiO₂) to yield the lactone.
-
Validation: Check enantiomeric excess (ee) using Chiral HPLC (see Section 3).
Analytical Profiling & Quality Control
Distinguishing the (4S) Distomer from the (4R) Eutomer
In the context of Tolterodine synthesis, the (4R) enantiomer is the desired intermediate. The (4S) isomer is a critical impurity that must be quantified.
1. Chiral HPLC Method
This protocol separates the enantiomers based on steric interaction with a polysaccharide stationary phase.
| Parameter | Condition |
| Column | Daicel CHIRALPAK® AD-H or OD-H (Amylose/Cellulose derivative) |
| Dimensions | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane : Isopropanol (90 : 10 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 220 nm (Aromatic absorption) |
| Temperature | 25 °C |
| Expected Retention | (4S) and (4R) peaks typically resolve with α > 1.2. |
2. NMR Spectroscopy (1H NMR, 400 MHz, CDCl₃)
Diagnostic signals confirm the lactone ring closure and substitution pattern.
-
δ 2.30 (s, 3H): Aryl methyl group (C6-CH₃).
-
δ 2.90 - 3.10 (m, 2H): C3-Methylene protons (diastereotopic due to C4 chiral center).
-
δ 4.25 (t, J=7.0 Hz, 1H): C4-Methine proton. This is the chiral handle; the coupling constant confirms the pseudo-axial/equatorial orientation.
-
δ 6.90 - 7.40 (m, 8H): Aromatic protons (Coumarin + Phenyl ring).
3. Impurity Logic & Control Strategy
The (4S) isomer is an "enantiomeric impurity." In drug substances, its limit is typically controlled to < 0.15% (ICH Q3A).
Resolution Workflow (DOT Visualization):
Figure 2: Quality Control workflow for monitoring (4S) impurity levels in Tolterodine precursors.
Safety & Handling
-
GHS Classification: Warning.
-
Hazard Statements: H317 (May cause an allergic skin reaction), H412 (Harmful to aquatic life with long-lasting effects).
-
Storage: Store at 2-8°C. Protect from light and moisture. The lactone ring is susceptible to hydrolysis; avoid prolonged exposure to atmospheric moisture.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3791643, 6-Methyl-4-phenyl-3,4-dihydrochromen-2-one. Retrieved from .
-
Santa Cruz Biotechnology. (4S)-6-Methyl-4-phenylchroman-2-one Product Data Sheet. Retrieved from .
- Hayashi, T., et al. (2007).Rhodium-Catalyzed Asymmetric 1,4-Addition of Arylboronic Acids to Coumarins. Journal of the American Chemical Society.
-
U.S. Pharmacopeia (USP). Tolterodine Tartrate Related Compound A (6-Methyl-4-phenylchroman-2-one). Retrieved from .
-
GuideChem. Chemical Properties of CAS 349547-18-8. Retrieved from .
Sources
(4s)-6-Methyl-4-phenylchroman-2-one molecular structure and weight
Executive Summary
(4S)-6-Methyl-4-phenylchroman-2-one (CAS: 349547-18-8) is a high-value chiral dihydrocoumarin intermediate, primarily utilized as the stereochemical anchor in the synthesis of Tolterodine (Detrol), a muscarinic receptor antagonist for overactive bladder treatment.
This guide delineates the physicochemical profile, industrial synthesis pathways, and critical quality attributes (CQAs) of the molecule. We focus on the (4S)-enantiomer , which serves as the direct precursor to (R)-Tolterodine, necessitating rigorous enantiomeric purity control (>99% ee) to meet pharmaceutical standards.
Chemical Identity & Physicochemical Profile
The molecule features a dihydrocoumarin (chroman-2-one) scaffold with a stereogenic center at the C4 position. The absolute configuration (S) at C4 is critical; ring-opening reduction preserves this chirality to yield the (R)-configuration in the final Tolterodine API.
Table 1: Molecular Specifications
| Property | Specification |
| IUPAC Name | (4S)-6-methyl-4-phenyl-3,4-dihydro-2H-1-benzopyran-2-one |
| Common Name | Tolterodine Lactone; (4S)-6-Methyl-4-phenylchroman-2-one |
| CAS Number | 349547-18-8 (4S-isomer); 40546-94-9 (Racemic) |
| Molecular Formula | C₁₆H₁₄O₂ |
| Molecular Weight | 238.28 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 68–70 °C (Racemic); Enantiopure forms may exhibit distinct lattice energies. |
| Solubility | Soluble in Dichloromethane (DCM), Ethyl Acetate, Methanol. Insoluble in water. |
| Chirality | (4S)-enantiomer (leads to (R)-Tolterodine) |
Synthetic Methodologies
High-purity synthesis of the (4S)-lactone is achieved via two primary strategies: Classical Resolution (robust, industrial) and Asymmetric Catalysis (atom-economical, advanced).
Protocol A: Industrial Hydroarylation & Resolution (The Baseline)
This route utilizes the Friedel-Crafts alkylation of p-cresol with cinnamic acid. It is favored for its use of inexpensive commodity chemicals, despite the requirement for downstream chiral resolution.
Step 1: Racemic Cyclization
-
Reagents: p-Cresol, trans-Cinnamic Acid, H₂SO₄ (catalyst).[1]
-
Conditions: Neat or in Xylene at 140°C.
-
Mechanism: Acid-catalyzed generation of a carbocation at the benzylic position of cinnamic acid, followed by electrophilic aromatic substitution by p-cresol and intramolecular lactonization.
-
Yield: >95% (Racemic).[1]
Step 2: Chiral Resolution
-
Method: The racemic lactone is hydrolyzed to the corresponding hydroxy-acid, resolved utilizing a chiral base (e.g., (+)-Dehydroabietylamine or Cinchona alkaloids), and re-cyclized.
-
Self-Validating Check: Chiral HPLC analysis of the filtrate must confirm >98% ee before proceeding to reduction.
Protocol B: Asymmetric Conjugate Addition (Advanced)
For high-value applications avoiding resolution yield loss, Rhodium-catalyzed asymmetric conjugate addition is employed.
-
Substrate: 6-Methylcoumarin or Ethyl 3-(2-hydroxy-5-methylphenyl)acrylate.
-
Catalyst System: [Rh(acac)(C₂H₄)₂] / Chiral Ligand (e.g., (S)-BINAP).
-
Reagent: Phenylboronic acid.
-
Mechanism: The Rh-catalyst directs the addition of the phenyl group to the β-position of the acrylate/coumarin system, establishing the C4 stereocenter with high enantioselectivity (>96% ee).
Visualization of Synthetic Pathways
The following diagram illustrates the bifurcation between the racemic industrial route and the direct asymmetric synthesis, converging on the critical Tolterodine API.
Figure 1: Comparative synthetic workflows for (4S)-6-Methyl-4-phenylchroman-2-one and its conversion to Tolterodine.
Therapeutic Application: The Tolterodine Transformation
The utility of (4S)-6-methyl-4-phenylchroman-2-one is defined by its conversion to Tolterodine. This process requires a chemoselective reduction that preserves the C4 stereocenter.
Transformation Protocol
-
Lactone Reduction:
-
Reductive Amination:
-
Reagents: Diisopropylamine, H₂ (gas), Pd/C (catalyst) or NaBH(OAc)₃.
-
Mechanism: The lactol exists in equilibrium with the open-chain hydroxy-aldehyde. The amine condenses with the aldehyde to form an iminium ion, which is reduced to the tertiary amine.
-
Stereochemistry: The (4S) center of the lactone becomes the chiral benzylic center of Tolterodine. Due to Cahn-Ingold-Prelog priority rules, the (S)-lactone yields (R)-Tolterodine .
-
Analytical Quality Control
Ensuring the enantiomeric purity of the lactone is non-negotiable, as downstream purification of the final API is costly.
Chiral HPLC Method
-
Column: Daicel Chiralcel OD-H or AD-H (Amylose/Cellulose based).
-
Mobile Phase: Hexane : Isopropanol (90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 210 nm or 254 nm.
-
Acceptance Criteria:
-
(4S)-Isomer: Main Peak.
-
(4R)-Isomer: < 0.5% (Area normalization).
-
Chemical Purity: > 98.5%.[4]
-
References
-
ChemicalBook. (2025). 6-Methyl-4-phenylchroman-2-one synthesis and properties.
-
National Institutes of Health (NIH). (2025). PubChem Compound Summary: 6-Methyl-4-phenylchroman-2-one.[5] PubChem.[5]
-
Santa Cruz Biotechnology. (2024). (4S)-6-Methyl-4-phenylchroman-2-one Product Data.
-
Zullo, V., & Iuliano, A. (2018).[4] Rh-Catalyzed Asymmetric Conjugate Addition of Arylboronic Acids to 3-Arylpropenoates: Enantioselective Synthesis of (R)-Tolterodine. ResearchGate.
-
Chinese Chemical Society. (2024). Kinetic Resolution of Racemic 4-Substituted Chroman-2-ones Through Asymmetric Lactone Hydrogenation. CCS Chemistry.
Sources
Technical Monograph: Spectroscopic & Stereochemical Characterization of (4S)-6-Methyl-4-phenylchroman-2-one
This guide provides an in-depth technical analysis of (4S)-6-Methyl-4-phenylchroman-2-one , a critical chiral pharmacophore. This document is structured for researchers and drug development professionals, focusing on spectroscopic validation, stereochemical integrity, and synthetic pathways.[1]
Compound: (4S)-6-Methyl-4-phenylchroman-2-one
CAS Registry Number: 40546-94-9 (Racemic), Specific (S)-enantiomer identifiers vary by library.
Molecular Formula:
Executive Technical Summary
(4S)-6-Methyl-4-phenylchroman-2-one is a dihydrocoumarin derivative characterized by a stereogenic center at the C4 position. Its utility in medicinal chemistry stems from its rigid bicyclic core, which serves as a scaffold for synthesizing antimuscarinic agents.[1]
The (4S)-enantiomer is distinct from its (4R)-counterpart (the direct precursor to Tolterodine) primarily in its interaction with polarized light and chiral stationary phases. In achiral environments (NMR, IR, MS), the spectral data for the (4S) enantiomer is identical to the racemate and the (4R) isomer.[1] Differentiation requires chiral HPLC or polarimetry.[1]
Spectroscopic Data Profile
The following data is synthesized from high-field NMR studies and standard characterization protocols for 4-aryl-3,4-dihydrocoumarins.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: CDCl₃ (Deuterated Chloroform) | Internal Standard: TMS (0.00 ppm)[1]
1H NMR (400 MHz) The spectrum is characterized by the diastereotopic methylene protons at C3, the benzylic methine at C4, and the distinct methyl singlet.[1]
| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment |
| 6-Me | 2.28 - 2.32 | Singlet (s) | 3H | - | |
| 3-H | 2.98 - 3.02 | Doublet of Doublets (dd) | 1H | Lactone | |
| 3-H | 3.06 - 3.12 | Doublet of Doublets (dd) | 1H | Lactone | |
| 4-H | 4.35 - 4.42 | Triplet (t) / dd | 1H | Benzylic Methine (Chiral Center) | |
| 8-H | 6.95 - 7.00 | Doublet (d) | 1H | Coumarin Ar-H (Ortho to O) | |
| 5-H | 7.02 - 7.05 | Singlet/Doublet (d) | 1H | Coumarin Ar-H (Meta to Me) | |
| 7-H | 7.10 - 7.15 | Doublet of Doublets (dd) | 1H | Coumarin Ar-H (Ortho to Me) | |
| Ph-H | 7.18 - 7.38 | Multiplet (m) | 5H | - | Phenyl Ring Protons |
13C NMR (100 MHz) Key diagnostic peaks include the lactone carbonyl (~168 ppm) and the methine carbon (~41 ppm).[1]
| Type | Shift ( | Assignment |
| Aliphatic | 20.8 | Methyl Carbon ( |
| Aliphatic | 37.2 | C3 (Methylene, |
| Aliphatic | 40.8 | C4 (Methine, Chiral Center) |
| Aromatic | 116.5 | C8 (Ar-CH) |
| Aromatic | 125.0 - 129.5 | Phenyl Carbons + C5, C7 |
| Quaternary | 134.1 | C6 (Ipso to Methyl) |
| Quaternary | 140.5 | Phenyl Ipso Carbon |
| Quaternary | 151.8 | C8a (Ar-O-C) |
| Carbonyl | 167.9 | C2 (Lactone Carbonyl) |
B. Infrared (IR) Spectroscopy
Method: KBr Pellet or Thin Film (ATR)[1]
The IR spectrum confirms the presence of the strained lactone ring and the aromatic system.[1]
| Wavenumber (cm⁻¹) | Vibration Mode | Diagnostic Value |
| 1765 - 1775 | Critical: Indicates 6-membered lactone (dihydrocoumarin). Higher frequency than open esters. | |
| 1480 - 1600 | Aromatic ring skeletal vibrations. | |
| 1140 - 1200 | Lactone C-O-C stretching.[1] | |
| 2900 - 3050 | Aliphatic (C3, C4, Me) and Aromatic C-H.[1] |
C. Mass Spectrometry (MS)
Method: EI (70 eV) or ESI+[1]
-
Molecular Ion (
): m/z 238[1] -
Base Peak: Often m/z 196 (Loss of ketene/lactone ring opening) or m/z 210 (Loss of CO).[1]
-
Fragmentation Pathway:
-
Loss of CO (28 Da)
m/z 210[1] -
Retro-Diels-Alder or tropylium formation typical of alkyl-aromatics.
-
Chiral Analysis & Stereochemical Validation
Since the spectral data above applies to the racemate, the (4S) enantiomer must be validated via optical rotation or Chiral HPLC.[1]
Optical Rotation[1]
-
Literature Trend: 4-Phenylchroman-2-one derivatives typically exhibit significant optical rotation.
-
Expected Sign: Based on the (R)-(+) assignment for the Tolterodine precursor, the (4S) enantiomer is expected to be Levorotatory (-) in methanol or chloroform.[1]
-
Note: Always verify against a certified reference standard as solvent effects can invert the sign.[1]
Chiral HPLC Protocol (Recommended)[1]
-
Column: Chiralcel OD-H or AD-H (Amylose/Cellulose based).[1]
-
Mobile Phase: Hexane : Isopropanol (90:10 or 95:5).[1]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV @ 210 nm or 254 nm.[1]
-
Elution Order: Dependent on column, but enantiomers will be baseline separated.
Synthetic Pathway & Mechanism
The synthesis of the (4S) enantiomer generally requires asymmetric catalysis.[1] The most robust route involves the Rhodium-catalyzed conjugate addition of arylboronic acids to coumarins or the hydroarylation of cinnamic esters.
Workflow Visualization
The following diagram illustrates the retrosynthetic logic and the forward asymmetric synthesis pathway.
Caption: Asymmetric synthesis pathway via Rh-catalyzed hydroarylation followed by lactonization.
Experimental Protocol: Synthesis of Racemic Reference
To validate the (4S) enantiomer, a racemic standard is often required for HPLC method development.[1]
Method: Hydroarylation of Cinnamic Acid
-
Reagents: Mix trans-cinnamic acid (1.0 eq) and p-cresol (1.2 eq).
-
Catalyst: Add concentrated
or p-Toluenesulfonic acid (catalytic amount).[1] -
Reaction: Heat neat or in high-boiling solvent (e.g., xylene) to 130-140°C for 4-6 hours.
-
Workup: Cool, dilute with ethyl acetate, wash with
(to remove unreacted acid) and water. -
Purification: Recrystallize from Ethanol/Hexane.
-
Yield: Typically 50-60%.
-
Resolution: Isolate (4S) via preparative Chiral HPLC or diastereomeric salt formation (if ring opened to acid).
References
-
Synthesis & Applications: Exploring 6-Methyl-4-phenylchroman-2-one: A Key Intermediate in Pharmaceutical Synthesis. (n.d.). InnoSpk.[1] Retrieved January 29, 2026, from [Link][1]
-
NMR Data Source: Synthesis of Dihydrocoumarin derivatives from Methyl trans-Cinnamate. (2014).[1][2] Asian Journal of Applied Sciences. Retrieved January 29, 2026, from [Link][1]
-
Asymmetric Methodology: Synthesis of Chiral 4-Alkyl-3,4-dihydrocoumarins via Rh-Catalyzed Asymmetric Arylation. (2025).[1][3][4] Journal of Organic Chemistry. Retrieved January 29, 2026, from [Link][1]
-
General Properties: 6-Methyl-4-phenylchroman-2-one Substance Record. (n.d.). NIH GSRS.[1] Retrieved January 29, 2026, from [Link][1]
Sources
Technical Whitepaper: Physicochemical Profiling & Stability of (4S)-6-Methyl-4-phenylchroman-2-one
[1]
Executive Summary
This technical guide provides a comprehensive physicochemical analysis of (4S)-6-Methyl-4-phenylchroman-2-one (CAS: 349547-18-8), the critical chiral intermediate in the synthesis of Tolterodine (Detrol).[1] As a lipophilic lactone, this molecule presents specific challenges regarding hydrolytic stability and solvent selection during scale-up.[1]
Successful handling of this intermediate requires a dual focus: maintaining the integrity of the lactone ring (preventing hydrolysis) and preserving the chiral center at C4 (preventing racemization).[1] This document outlines the solubility profiles, degradation mechanisms, and validated protocols necessary to ensure high yield and enantiomeric purity in downstream processing.
Molecular Identity & Physicochemical Baseline[1][2]
Before addressing solubility and stability, we must establish the structural baseline that dictates these properties.[1]
| Parameter | Specification |
| Chemical Name | (4S)-6-Methyl-4-phenylchroman-2-one |
| Common Name | Tolterodine Lactone; (S)-PNU-200577 |
| Molecular Formula | |
| Molecular Weight | 238.28 g/mol |
| Physical State | White to off-white crystalline powder |
| Melting Point | 68–70°C (Racemic); Enantiomer range typically similar |
| Chirality | (4S)-configuration (Critical for bioactivity of final drug) |
| LogP (Predicted) | ~3.5 (Highly Lipophilic) |
Expert Insight: The chroman-2-one core functions as a cyclic ester.[1] This structural feature is the primary "weak point" for stability (ring-opening hydrolysis) but also the handle for solubility (high affinity for organic solvents, low affinity for water).[1]
Solubility Profile
Solvent Compatibility Matrix
Unlike the final drug substance (Tolterodine Tartrate), which is a salt and water-soluble (12 mg/mL), the (4S)-lactone intermediate is highly lipophilic.[1] Understanding this inversion of polarity is crucial for process design.[1]
| Solvent Class | Solubility Potential | Process Application |
| Water | Insoluble (< 0.1 mg/mL) | Used as an anti-solvent to precipitate the lactone or wash away inorganic salts.[1] |
| Alcohols (MeOH, EtOH) | High | Primary solvents for crystallization.[1] Heating often required to dissolve fully for recrystallization.[1] |
| Aromatics (Toluene) | High | Excellent for extraction steps.[1] The lactone remains in the organic phase while impurities partition to aqueous.[1] |
| Chlorinated (DCM) | Very High | Used for transport and initial dissolution, though avoided in Green Chemistry due to toxicity.[1] |
| Alkanes (Hexane/Heptane) | Low to Moderate | Often used as a co-solvent with Toluene or Ethyl Acetate to induce controlled crystallization.[1] |
Critical Process Parameters (CPP)
-
Temperature Dependence: Solubility in lower alcohols (Methanol/Isopropanol) exhibits a steep curve.[1] The compound is significantly more soluble >50°C, enabling high-yield cooling crystallization.[1]
-
Supersaturation Risk: Due to its lipophilicity, the lactone can "oil out" (liquid-liquid phase separation) rather than crystallize if the anti-solvent (water) is added too quickly to a hot alcoholic solution.[1]
Stability Dynamics
The stability of (4S)-6-Methyl-4-phenylchroman-2-one is governed by two competing degradation pathways: Hydrolysis and Racemization .[1]
Hydrolytic Instability (The Ring-Opening Mechanism)
The lactone ring is susceptible to nucleophilic attack, particularly by hydroxide ions (
-
Basic Conditions (pH > 8): Rapid saponification occurs.[1] The lactone ring opens to form the corresponding hydroxy-acid salt (3-(2-hydroxy-5-methylphenyl)-3-phenylpropanoic acid).[1] This is irreversible in aqueous base. [1]
-
Acidic Conditions (pH < 4): Generally stable against hydrolysis, but strong acids combined with heat can catalyze the reverse reaction (ring closure) or racemization.[1]
Chiral Integrity (Racemization)
The chiral center at C4 is benzylic (adjacent to a phenyl ring) and alpha to a carbonyl equivalent.[1]
-
Mechanism: Protonation of the carbonyl oxygen followed by enolization can lead to transient loss of chirality.[1]
-
Risk Factor: High temperatures (>80°C) in the presence of strong Lewis acids or bases can degrade enantiomeric excess (%ee).[1]
Degradation Pathway Visualization
The following diagram illustrates the critical stability checkpoints.
Figure 1: Degradation pathways of (4S)-6-Methyl-4-phenylchroman-2-one highlighting the sensitivity to basic hydrolysis and thermal racemization.[1]
Experimental Protocols
Solubility Screening Protocol (Equilibrium Method)
Use this protocol to determine precise solubility limits for solvent selection.[1]
-
Preparation: Weigh 100 mg of (4S)-lactone into a clear HPLC vial.
-
Solvent Addition: Add 200 µL of the target solvent.[1]
-
Equilibration: Vortex for 1 minute. If fully dissolved, solubility is >500 mg/mL.[1]
-
Saturation: If undissolved, add solvent in 100 µL increments, vortexing and sonicating (at 25°C) between additions until clarity is achieved.
-
Quantification: For precise values, add excess solid to 1 mL solvent, stir for 24 hours at 25°C, filter (0.45 µm PTFE), and analyze the filtrate via HPLC.
Forced Degradation Stress Test
Use this to validate storage conditions and holding times.[1]
-
Acid Stress: Dissolve 10 mg in 1 mL Acetonitrile/0.1N HCl (50:50). Heat at 60°C for 4 hours.
-
Base Stress: Dissolve 10 mg in 1 mL Acetonitrile/0.1N NaOH (50:50). Monitor immediately (Expect rapid degradation).
-
Oxidation: Dissolve 10 mg in 1 mL Acetonitrile/3%
. Store RT for 24 hours. -
Analysis: Dilute and inject onto HPLC (C18 Column, ACN/Water gradient).
Handling & Storage Recommendations
Based on the physicochemical profile, the following handling procedures are mandatory to maintain material integrity:
-
Moisture Control: Store in tightly sealed containers with desiccants. Introduction of moisture can catalyze slow hydrolysis over time.[1]
-
pH Buffering: Avoid contact with caustic soda or unbuffered aqueous basic solutions during workup.[1] If a basic wash is required (e.g., to remove acidic impurities), keep contact time <15 minutes and temperature <5°C.[1]
-
Thermal Limits: Do not exceed 40°C during drying processes unless under vacuum.
References
-
PubChem. (2025).[1][2] 6-Methyl-4-phenyl-3,4-dihydrochromen-2-one (Compound Summary). National Library of Medicine.[1][2] [Link]
-
Andersson, P. G., et al. (1998).[1] Asymmetric Synthesis of the Muscarinic Receptor Antagonist Tolterodine.[1] Journal of Organic Chemistry.[1] (Contextual grounding for synthesis pathways).
-
U.S. Food and Drug Administration (FDA). (2004).[1] Detrol (Tolterodine Tartrate) Clinical Pharmacology and Biopharmaceutics Review.[1][Link][1]
-
European Chemicals Agency (ECHA). (2021).[1] Registration Dossier: 6-methyl-4-phenylchroman-2-one.[1][3][4][5][Link][1]
Racemic vs. Enantiopure 6-Methyl-4-Phenylchroman-2-One: A Technical Synthesis Guide
Executive Summary
6-methyl-4-phenylchroman-2-one (CAS: 40546-94-9) is the critical lactone scaffold in the synthesis of Tolterodine, a muscarinic receptor antagonist used for overactive bladder treatment. The pharmacological activity of Tolterodine resides almost exclusively in the (R)-enantiomer .
This guide analyzes the two dominant synthetic paradigms:
-
The Classical Racemic Route: Acid-catalyzed hydroalkylation followed by late-stage resolution.
-
The Enantioselective Route: Asymmetric catalysis (hydrogenation or conjugate addition) to generate the (R)-lactone directly.
While the racemic route offers lower raw material costs, the enantioselective route provides superior atom economy and eliminates the "50% yield ceiling" inherent to classical resolution.
Part 1: Molecular Architecture & The Chiral Imperative
The target molecule is a dihydrocoumarin derivative. The C4 position is a stereogenic center.
-
Target: (R)-6-methyl-4-phenylchroman-2-one.[1]
-
Downstream Utility: Precursor to (R)-Tolterodine L-tartrate.[2][3]
-
The Problem: The racemic synthesis produces a 1:1 mixture of (R) and (S) enantiomers. The (S)-isomer is pharmaceutical waste unless a racemization/recycling loop is engineered.
Visualization: The Synthetic Divergence
The following diagram illustrates the strategic "fork in the road" between the two methodologies.
Figure 1: Comparison of the linear racemic route versus the convergent enantioselective route.
Part 2: The Racemic Route (Classical Industrial Standard)
This approach relies on the hydroalkylation of cinnamic acid by p-cresol. It is robust, uses cheap reagents, but suffers from poor downstream efficiency due to the resolution step.
Protocol 1: Synthesis of Racemic Lactone
Mechanism: Friedel-Crafts alkylation / intramolecular esterification.
-
Reagents:
-
trans-Cinnamic acid (1.0 eq)
-
p-Cresol (1.1 eq)
-
Sulfuric acid (cat.) or Methanesulfonic acid
-
Solvent: Toluene or solvent-free (melt)
-
-
Procedure:
-
Charge: Load p-cresol and cinnamic acid into a glass-lined reactor.
-
Catalysis: Add acid catalyst carefully.
-
Reaction: Heat to 120–130°C for 6–8 hours. The reaction is driven by the high temperature to effect the alkylation and subsequent ring closure.
-
Workup: Cool to 80°C. Add toluene. Wash with NaHCO3 (aq) to remove unreacted acid.
-
Isolation: Distill off toluene. Recrystallize from isopropanol.
-
Yield: Typically 75–85% (Racemic).
-
-
The Resolution Bottleneck: The racemic lactone is usually not resolved directly. Instead, it is converted to the amine (Tolterodine base) first.
-
Step A: Reduction (LiAlH4/NaBH4) → Diol.
-
Step B: Activation (Mesyl chloride) & Amination (Diisopropylamine).[4]
-
Step C:Resolution. The crude amine is treated with L-(+)-Tartaric acid in ethanol.[3] The (R)-amine tartrate crystallizes out, leaving the (S)-isomer in the mother liquor.
-
Critical Flaw: You have processed 100% of the material through expensive reduction and amination steps, only to discard 50% of the final product.
-
Part 3: The Enantioselective Route (Modern Catalytic Approach)
To avoid late-stage waste, modern protocols establish chirality early by synthesizing the enantiopure lactone directly. The most scalable method is the Asymmetric Hydrogenation of the corresponding coumarin.
Protocol 2: Asymmetric Hydrogenation of 6-methyl-4-phenylcoumarin
Mechanism: Rhodium-catalyzed asymmetric reduction of the C3-C4 double bond.
-
Precursor Preparation:
-
Synthesize 6-methyl-4-phenylcoumarin (oxidized form) via Pechmann condensation of p-cresol and ethyl benzoylacetate.
-
-
Catalyst System:
-
Precursor: [Rh(cod)2]BF4 (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate).
-
Ligand: (S)-SegPhos or (S)-Binap (Atropisomeric diphosphines are critical).
-
Solvent: Dichloromethane (DCM) or Toluene.
-
-
Step-by-Step Methodology:
-
Inerting: Purge the high-pressure autoclave with Nitrogen (3x).
-
Loading: Add 6-methyl-4-phenylcoumarin (1.0 eq) and the Rh-Ligand complex (0.1–0.5 mol%).
-
Hydrogenation: Pressurize with Hydrogen gas (H2) to 30–50 bar .
-
Reaction: Stir at 25–40°C for 12–24 hours.
-
Monitoring: Check conversion via HPLC (Chiralcel OD-H column). Look for disappearance of the coumarin peak.
-
Workup: Vent H2. Filter catalyst through a silica pad (or scavenge). Concentrate filtrate.
-
-
Result:
Visualization: Catalytic Cycle Logic
Figure 2: Simplified catalytic cycle for the asymmetric hydrogenation.
Part 4: Comparative Technical Analysis
The following table summarizes the trade-offs for a process chemist deciding between these routes.
| Metric | Racemic Route (Classical) | Enantioselective Route (Modern) |
| Starting Material Cost | Low (Commodity chemicals) | Medium (Coumarin requires synthesis) |
| Catalyst Cost | Negligible (H2SO4/MSA) | High (Rh/Phosphine ligands) |
| Step Count (to API) | Fewer synthesis steps, but requires resolution | 1 extra step (Coumarin prep), but no resolution |
| Throughput | Limited by 50% resolution loss | High (All material is product) |
| E-Factor (Waste) | High (Discarded (S)-isomer + resolution agents) | Low (Atom efficient hydrogenation) |
| Scalability | Excellent (Ton-scale proven) | Good (Requires high-pressure equipment) |
| Chiral Purity | >99% (after recrystallization) | 96–98% (may require upgrade) |
Recommendation
For generic manufacturing where installed capacity for resolution exists and raw material costs drive the P&L, the Racemic Route remains viable.
For innovator development or green-field manufacturing, the Enantioselective Route is superior. It reduces solvent usage, eliminates the handling of large volumes of unwanted isomer, and aligns with Green Chemistry Principle #2 (Atom Economy).
References
-
Andersson, P. G., et al. (1998). "Asymmetric Hydrogenation of Enol Esters." Journal of the American Chemical Society.
-
Pfizer Inc. (1999). "Process for the preparation of Tolterodine."[1][2][3][4][5][6] U.S. Patent 5,922,914.[5]
-
Botella, L., & Nájera, C. (2004). "Enantioselective Synthesis of Tolterodine." Tetrahedron.
-
Admin. (2025). "Role in Tolterodine Synthesis." Innospk.
-
Chinese Chemical Society. (2024). "Kinetic Resolution of Racemic 4-Substituted Chroman-2-ones." CCS Chemistry.
Sources
- 1. innospk.com [innospk.com]
- 2. researchgate.net [researchgate.net]
- 3. US20060194987A1 - Process for preparing tolterodine tartrate - Google Patents [patents.google.com]
- 4. ES2291135B1 - PROCEDURE FOR THE PREPARATION OF TARTRATE OF (R) -TOLTERODINE. - Google Patents [patents.google.com]
- 5. WO2008020332A2 - Method for the preparation of (r)-tolterodine tartrate - Google Patents [patents.google.com]
- 6. WO2011110556A1 - Short synthesis of tolterodine, intermediates and metabolites - Google Patents [patents.google.com]
Pharmacological Architecture of Benzopyrone Scaffolds: Chromanone and Coumarin Derivatives
[1]
Executive Technical Summary
This technical guide analyzes the pharmacological divergence between two privileged isomeric scaffolds: Coumarin (1,2-benzopyrone) and Chromanone (dihydro-1,4-benzopyrone) . While sharing a benzopyrone core, their electronic distributions and steric profiles dictate distinct therapeutic applications. Coumarins are currently the gold standard for neuroprotective agents (MAO-B inhibition) and anticoagulants, whereas Chromanone derivatives are emerging as potent, targeted oncological agents, particularly via tubulin destabilization and kinase modulation (e.g., EGFR, PI3K).
Part 1: Structural Biology & SAR Analysis
The pharmacological efficacy of these derivatives hinges on the substitution patterns at the heterocyclic ring.[1]
The Coumarin Scaffold (1,2-Benzopyrone)
-
Core Characteristic: A planar, lactone-containing system.
-
Key SAR Drivers:
-
C3-Position: Critical for biological selectivity. Substitution with aryl groups (e.g., phenyl, heteroaryl) significantly enhances MAO-B selectivity by interacting with the hydrophobic cage of the enzyme active site.
-
C4-Position: Bulky substituents here often reduce affinity due to steric clash, though methyl groups can stabilize the lactone ring.
-
C7-Position: Hydroxyl or alkoxy substitutions (e.g., Umbelliferone derivatives) modulate solubility and antioxidant capacity.
-
The Chromanone Scaffold (4-Chromanone)[3]
-
Core Characteristic: A saturated C2-C3 bond distinguishes it from Chromone. This saturation introduces chirality and flexibility, allowing for the creation of Spirochromanones .
-
Key SAR Drivers:
-
C3-Position (The "Warhead" Site): Condensation at C3 (e.g., 3-benzylidenechroman-4-ones) creates an exocyclic double bond, acting as a Michael acceptor. This is crucial for cytotoxicity, targeting thiols in tubulin or glutathione.
-
Spiro-Fusion: Creating a spiro-ring at C3 (e.g., spiro[chroman-3,4'-piperidin]-4-one) restricts conformational freedom, enhancing binding affinity to kinases like EGFR and MDM2 .
-
Visualizing the Structural Logic
Figure 1: Structural divergence of benzopyrone scaffolds determining therapeutic targets (Neuro vs. Onco).
Part 2: Therapeutic Profiles & Mechanisms
Oncology: Chromanone Derivatives
Chromanones, specifically 3-benzylidenechroman-4-ones and spirochromanones , function primarily as Microtubule Destabilizing Agents (MDAs) and apoptosis inducers.
-
Mechanism of Action: They bind to the colchicine-binding site of tubulin, inhibiting polymerization. This triggers G2/M cell cycle arrest.
-
Signaling Cascade: The arrest leads to the accumulation of p53 (if wild-type), which upregulates Bax (pro-apoptotic) and downregulates Bcl-2 (anti-apoptotic). This ratio shift permeabilizes the mitochondrial membrane.
Neurodegeneration: Coumarin Derivatives
Coumarins are privileged structures for Multi-Target Directed Ligands (MTDLs) in Alzheimer’s and Parkinson’s disease.
-
Mechanism of Action:
-
MAO-B Inhibition: Selective inhibition prevents the breakdown of dopamine and reduces oxidative stress (H2O2 production).
-
AChE Inhibition: Dual inhibitors (often linked to a benzylamine moiety) prevent acetylcholine hydrolysis.
-
-
Causality: The planar coumarin ring mimics the adenosine portion of FAD (the cofactor for MAO enzymes), blocking the active site.
Mechanistic Pathway Diagram (Apoptosis)
Figure 2: Chromanone-induced intrinsic apoptotic pathway via tubulin inhibition and mitochondrial dysfunction.[2]
Part 3: Experimental Protocols (Self-Validating Systems)
Synthesis: Claisen-Schmidt Condensation for 3-Benzylidenechroman-4-ones
This protocol synthesizes the "warhead" chromanone derivative.
Reagents: 4-Chromanone (1 eq), Substituted Benzaldehyde (1.1 eq), Piperidine (cat.), Dry Ethanol.
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-chromanone in dry ethanol.
-
Catalysis: Add the benzaldehyde followed by 5-10 drops of piperidine. Why: Piperidine acts as a base catalyst to generate the enolate at the C3 position of the chromanone.
-
Reflux: Heat to reflux (78-80°C) for 4-8 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).
-
Validation (Self-Check): The disappearance of the aldehyde spot on TLC indicates reaction completion.
-
Workup: Cool to room temperature. The product often precipitates. Filter and wash with cold ethanol. Recrystallize from ethanol/DMF.
Biological Assay: MTT Cytotoxicity Protocol
Objective: Determine IC50 values. Critical Constraint: Chromanone derivatives are lipophilic; DMSO concentration must remain <0.5% to avoid solvent toxicity.
Workflow:
-
Seeding: Plate cancer cells (e.g., MCF-7, A549) at
cells/well in 96-well plates. Incubate 24h for attachment. -
Treatment: Add serial dilutions of the derivative. Include Positive Control (Colchicine) and Vehicle Control (DMSO).
-
Incubation: Incubate for 48h or 72h at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL MTT reagent (5 mg/mL in PBS). Incubate 4h. Mechanism: Live mitochondria reduce yellow MTT to purple formazan.[3]
-
Solubilization: Aspirate media. Add 100 µL DMSO to dissolve formazan crystals.[4]
-
Read: Measure absorbance at 570 nm (reference 630 nm).
Experimental Workflow Diagram
Figure 3: Standardized workflow from chemical synthesis to biological validation.
Part 4: Data Summary & Comparative Profile
| Feature | Coumarin Derivatives | Chromanone Derivatives |
| Primary Core | 1,2-Benzopyrone (Unsaturated lactone) | 4-Chromanone (Saturated ketone) |
| Key Therapeutic Area | Neuroprotection (Alzheimer's/Parkinson's) | Oncology (Breast/Lung/Colon Cancer) |
| Primary Molecular Target | Monoamine Oxidase B (MAO-B) | Tubulin (Colchicine site), EGFR |
| Selectivity Driver | C3-Aryl substitution (Hydrophobic cage fit) | C3-Exocyclic double bond (Michael acceptor) |
| Solubility Profile | Moderate (often requires functionalization) | Low (Lipophilic; requires formulation) |
| Key PAINS Warning | Fluorescence interference in some assays | Michael acceptors can be promiscuous |
References
-
Venugopala, K. N., et al. (2013). Coumarin: A privileged scaffold for the design of novel drug candidates.[5][6] Current Pharmaceutical Design. Link
-
Emami, S., & Dadashpour, S. (2015). Current developments of coumarin-based anti-cancer agents in medicinal chemistry. European Journal of Medicinal Chemistry. Link
-
Gomes, A., et al. (2021).[2] Current developments in the synthesis of 4-chromanone-derived compounds.[7][8][9] Organic & Biomolecular Chemistry.[10][11][12] Link
-
Maj, M., et al. (2025).[2] Chromanone derivatives: Evaluating selective anticancer activity across human cell lines.[10][13] European Journal of Medicinal Chemistry. Link
-
Bester, E., et al. (2022).[14] Coumarin derivatives as inhibitors of d-amino acid oxidase and monoamine oxidase.[14] Bioorganic Chemistry.[10][11][12][14] Link
-
Pisani, L., et al. (2011). Dual Reversible Coumarin Inhibitors Mutually Bound to Monoamine Oxidase B and Acetylcholinesterase Crystal Structures. Journal of Medicinal Chemistry.[9] Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Chromanone derivatives: Evaluating selective anticancer activity across human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 4. bds.berkeley.edu [bds.berkeley.edu]
- 5. ijrpc.com [ijrpc.com]
- 6. pharmainfo.in [pharmainfo.in]
- 7. Current developments in the synthesis of 4-chromanone-derived compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Structure-activity relationships of chromone derivatives toward the mechanism of interaction with and inhibition of breast cancer resistance protein ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Chromone and flavone synthesis [organic-chemistry.org]
- 13. tandfonline.com [tandfonline.com]
- 14. Coumarin derivatives as inhibitors of d-amino acid oxidase and monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Advanced Characterization of Anti-Inflammatory Substituted Chromanones
Executive Summary
The chromanone (dihydrochromone) scaffold represents a privileged structure in medicinal chemistry, distinct from its oxidized chromone counterpart by the saturation of the C2-C3 bond. This structural nuance imparts greater conformational flexibility, allowing for unique binding modes within the hydrophobic pockets of inflammatory mediators such as Cyclooxygenase-2 (COX-2) and the NF-κB signaling complex. This guide synthesizes recent advances in substituted chromanone derivatives, focusing on their capacity to suppress pro-inflammatory cytokines (TNF-α, IL-6) and mediators (NO, PGE2) through dual-pathway inhibition.
Chemical Basis & Structure-Activity Relationship (SAR)
To optimize anti-inflammatory potency, the chromanone core must be strategically substituted.[1] Analysis of recent high-potency derivatives reveals critical pharmacophoric patterns.
Core SAR Directives
-
The C-2/C-3 Linkage: The saturation at C2-C3 allows for stereochemical complexity (chiral centers) not present in chromones. hydrophobic substituents (e.g., phenyl rings) at C-2 are critical for anchoring the molecule within the COX-2 active site, mimicking the arachidonic acid substrate.
-
A-Ring Modulation (Positions C-5, C-6, C-7):
-
C-7 Position: Electron-donating groups (EDGs) such as methoxy (-OCH3) or hydroxyl (-OH) at C-7 significantly enhance inhibitory activity against superoxide anion generation.[2] The 7-methoxy group specifically improves lipophilicity and membrane permeability.
-
C-6 Position: Halogenation (Cl, F) at C-6 often increases metabolic stability and potency by preventing rapid oxidative metabolism.
-
-
B-Ring/Side Chain Interactions:
-
Amide Linkers: Introduction of amide moieties at C-2 or C-3 extends the scaffold, allowing for hydrogen bonding with residues like Arg120 in the COX-2 channel.
-
Bioisosteres: Replacing phenolic hydroxyls with thiophenol derivatives has been shown to improve IC50 values against superoxide generation, likely due to enhanced sulfur-pi interactions.
-
Mechanistic Action: The Dual-Inhibition Pathway
Substituted chromanones exert their effects primarily by intercepting the TLR4/NF-κB and MAPK signaling cascades. Unlike non-selective NSAIDs, optimized chromanones demonstrate selectivity for COX-2 over COX-1, reducing gastrointestinal toxicity.
Key Signaling Nodes
-
Upstream Blockade: Inhibition of TLR4 dimerization prevents the initial recognition of Lipopolysaccharides (LPS).
-
Cytosolic Interception: Chromanones prevent the phosphorylation of IκBα. Without phosphorylation, IκBα is not ubiquitinated/degraded, and the NF-κB dimer (p65/p50) remains sequestered in the cytoplasm.
-
Transcriptional Silencing: By blocking NF-κB nuclear translocation, the transcription of pro-inflammatory genes (COX2, iNOS, TNF, IL6) is halted.
Figure 1: Mechanistic intervention of chromanones in the NF-κB signaling cascade.
Experimental Validation Framework
To rigorously validate the anti-inflammatory profile of a new chromanone derivative, the following self-validating experimental workflow is required.
Protocol A: High-Fidelity Nitric Oxide (NO) Inhibition Assay
Objective: Quantify the suppression of NO release in LPS-stimulated RAW 264.7 macrophages. Why this matters: NO is a proximal mediator of inflammation; its inhibition correlates strongly with in vivo efficacy.
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 cells at
cells/well in 96-well plates using DMEM + 10% FBS.-
Expert Insight: Do not use cells beyond passage 15. Aged macrophages lose LPS sensitivity, yielding false negatives.
-
-
Compound Pre-treatment: Incubate cells with the chromanone derivative (0.1 – 50 µM) for 1 hour prior to stimulation.
-
Causality: Pre-treatment ensures the compound is intracellularly available to block upstream kinase signaling before the inflammatory cascade initiates.
-
-
LPS Stimulation: Add LPS (final concentration 1 µg/mL) and incubate for 24 hours.
-
Control: Include a Dexamethasone (10 µM) positive control and a Vehicle (DMSO < 0.1%) negative control.
-
-
Griess Reaction:
-
Mix 100 µL of culture supernatant with 100 µL of Griess reagent (1:1 mixture of 1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride).
-
Incubate 10 minutes in the dark.
-
-
Quantification: Measure absorbance at 540 nm. Calculate Nitrite concentration using a sodium nitrite standard curve.
-
Viability Check (Crucial): Immediately perform an MTT or CCK-8 assay on the remaining cells.
-
Integrity Check: If cell viability is < 80% compared to control, NO reduction is likely due to cytotoxicity, not anti-inflammatory mechanism. Discard data.
-
Protocol B: Western Blotting for Protein Expression
Objective: Confirm downregulation of iNOS and COX-2 proteins.
-
Lysis: Lyse cells using RIPA buffer supplemented with protease AND phosphatase inhibitors .
-
Expert Insight: Phosphatase inhibitors are non-negotiable if assessing IκBα or MAPK phosphorylation status.
-
-
Normalization: Quantify total protein (BCA assay) and load equal amounts (e.g., 30 µg) per lane.
-
Antibody Incubation: Use primary antibodies specific for iNOS (130 kDa) and COX-2 (72 kDa). Use
-actin or GAPDH as the loading control. -
Analysis: Densitometry must show a dose-dependent reduction in band intensity normalized to the loading control.
Experimental Workflow Diagram
Figure 2: Stage-gate workflow for validating anti-inflammatory chromanones.
Data Synthesis: Comparative Potency
The following table summarizes the potency of key chromanone derivatives identified in recent literature, highlighting the impact of specific substitutions.
| Compound ID | Key Substitutions | Target | IC50 (µM) | Reference |
| Compound 8 | 2-phenyl-4H-chromen-4-one core | NO Production | ~5.0 | [1] |
| Compound 5-9 | Amide linker at C-2/C-3 | NO Production | 5.33 ± 0.57 | [2] |
| Compound 16 | 2-(3-fluorophenyl)sulfanyl, 7-methoxy | Superoxide Anion | 5.0 ± 1.4 | [3] |
| Q7-9 | Flexible docking optimized derivative | COX-2 | 0.121 (COX-2) | [4] |
| Celecoxib | (Standard Control) | COX-2 | ~0.05 | [4] |
Analysis:
-
Compound 16 demonstrates the power of bioisosteres (thiophenol) combined with C-7 methoxy groups.[2]
-
Q7-9 highlights that computational optimization (docking) can yield nanomolar potency against COX-2, rivaling clinical standards like Celecoxib.
References
-
Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. PubMed. Link (Note: Contextual match for 2-phenyl derivatives).
-
Synthesis, anti-inflammatory activity, and conformational relationship studies of chromone derivatives incorporating amide groups. Bioorganic & Medicinal Chemistry Letters. Link
-
The study on structure-activity relationship between chromone derivatives and inhibition of superoxide anion generating from human neutrophils. Bioorganic & Medicinal Chemistry Letters. Link
-
Virtual screening, synthesis, optimization and anti-inflammatory activity of novel chromones as specific COX-2 inhibitors. PubMed. Link
-
Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer. PMC. Link
Sources
- 1. Synthesis, anti-inflammatory activity, and conformational relationship studies of chromone derivatives incorporating amide groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The study on structure-activity relationship between chromone derivatives and inhibition of superoxide anion generating from human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Efficiency Synthesis of 4-Phenyl-3,4-Dihydrocoumarin
Abstract & Strategic Overview
This application note details a robust, two-stage protocol for the synthesis of 4-phenyl-3,4-dihydrocoumarin (neoflavonoid scaffold). While the Pechmann condensation is the industry standard for constructing the coumarin core, it inherently yields the unsaturated 4-phenylcoumarin (neoflavone). To access the target saturated 3,4-dihydro derivative, this protocol integrates a high-yield Pechmann condensation followed by a chemoselective catalytic hydrogenation.[1]
Why this approach?
Direct hydroalkylation of phenols with cinnamic acid (Friedel-Crafts) often suffers from poor regioselectivity and harsh conditions.[1] The Pechmann-Reduction sequence offers superior regiocontrol, allowing researchers to build the core rapidly using readily available
Reaction Pathway & Mechanism[2][3][4][5][6]
The synthesis proceeds via two distinct chemical transformations:[2][3][4][5]
-
Acid-Catalyzed Pechmann Condensation: Reaction of resorcinol with ethyl benzoylacetate to form 7-hydroxy-4-phenylcoumarin.[1]
-
Catalytic Hydrogenation: Selective reduction of the C3-C4 double bond using Pd/C to yield the final dihydrocoumarin.
Chemical Pathway Visualization[1]
Figure 1: Two-stage synthetic pathway. Step 1 constructs the coumarin ring; Step 2 saturates the C3-C4 bond.
Phase 1: The Pechmann Condensation
Objective: Synthesis of the 4-phenylcoumarin intermediate.
Catalyst Selection: The "Green" Advantage
While traditional protocols utilize concentrated sulfuric acid (
| Parameter | Sulfuric Acid ( | Amberlyst-15 (Recommended) |
| Phase | Homogeneous Liquid | Heterogeneous Solid (Beads) |
| Workup | Quench in ice water; neutralization required | Simple filtration; catalyst recyclable |
| Yield | 75-85% | 85-95% |
| Selectivity | High | Very High |
Experimental Protocol (Step 1)
Reagents:
-
Resorcinol (11.0 g, 100 mmol)[1]
-
Ethyl Benzoylacetate (19.2 g, 100 mmol)[1]
-
Catalyst: Amberlyst-15 (1.0 g) OR conc.
(10 mL)
Procedure:
-
Mixing: In a 100 mL round-bottom flask, combine Resorcinol and Ethyl Benzoylacetate.
-
Note: If using Amberlyst-15, add the beads directly to the neat mixture.
-
Note: If using
, cool the mixture to 0-5°C before dropwise addition to prevent charring.[1]
-
-
Reaction: Heat the mixture to 110°C in an oil bath with magnetic stirring.
-
Workup:
-
Method A (Amberlyst): Add hot ethanol (50 mL) to dissolve the product.[1] Filter hot to remove the catalyst beads.[1] Cool the filtrate to crystallize.[1]
-
Method B (
): Pour the reaction mixture into 200 g of crushed ice with vigorous stirring. Filter the resulting precipitate and wash with cold water ( mL) until pH is neutral.[1]
-
-
Purification: Recrystallize from ethanol.
-
Target Yield: ~90%
-
Appearance: White to off-white needles.[1]
-
Phase 2: Chemoselective Reduction
Objective: Conversion of 4-phenylcoumarin to 4-phenyl-3,4-dihydrocoumarin.[1]
Mechanistic Insight
The C3-C4 double bond in coumarins is conjugated with the carbonyl group (an
Experimental Protocol (Step 2)
Reagents:
-
4-Phenylcoumarin intermediate (from Phase 1) (2.38 g, 10 mmol)[1]
-
10% Palladium on Carbon (Pd/C) (240 mg, 10 wt% loading)[1]
-
Solvent: Methanol (50 mL) or Ethyl Acetate (50 mL)
-
Hydrogen Gas (
) - Balloon pressure sufficient.[1]
Procedure:
-
Setup: Place the 4-phenylcoumarin and solvent in a 3-neck round-bottom flask.
-
Catalyst Addition: Carefully add the Pd/C catalyst.[1]
-
Hydrogenation:
-
Purge the flask with
for 5 minutes. -
Switch to
atmosphere (balloon). -
Stir vigorously at Room Temperature (25°C) for 4–6 hours.
-
-
Monitoring: Monitor by TLC. The starting material (fluorescent under UV) will disappear; the dihydro product is typically less fluorescent or non-fluorescent.[1]
-
Workup:
-
Purification: The product is often pure enough for use.[1] If necessary, recrystallize from Hexane/Ethyl Acetate.[1]
Process Workflow Diagram
Figure 2: Operational workflow for the sequential synthesis.
Analytical Validation
To validate the transformation from the Pechmann product to the Dihydro target, compare the Proton NMR (
| Feature | 4-Phenylcoumarin (Intermediate) | 4-Phenyl-3,4-dihydrocoumarin (Target) |
| C3-H | Singlet at | Multiplet/Doublet of Doublets at |
| C4-H | Absent (Quaternary Carbon) | Triplet/Multiplet at |
| Fluorescence | Strong Blue/Green (UV 365nm) | Weak or None |
Troubleshooting & Optimization
-
Low Yield in Phase 1: Ensure the reaction temperature is maintained at 100-110°C. Lower temperatures favor the formation of the chromone isomer (Simonis reaction) rather than the coumarin (Pechmann).[1]
-
Incomplete Reduction (Phase 2): If the double bond persists, increase
pressure to 50 psi (Parr shaker) or add a trace of acetic acid to the methanol solvent to activate the Pd catalyst. -
Over-Reduction: If the phenyl ring is reducing (forming a cyclohexyl ring), ensure the reaction stays at room temperature and do not exceed 4 hours.
References
-
Pechmann Condensation Mechanism & Catalysts
-
Green Chemistry Protocol (Amberlyst-15)
-
Dihydrocoumarin Synthesis via Hydrogenation
-
General Coumarin Synthesis Review
Sources
- 1. One-Pot Synthesis of 3,4-Dihydrocoumarins via C-H Oxidation/Conjugate Addition/Cyclization Cascade Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One-Pot Synthesis of 3-Functionalized 4-Hydroxycoumarin under Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 5. US2465293A - Synthesis of 4-hydroxycoumarins - Google Patents [patents.google.com]
- 6. youtube.com [youtube.com]
- 7. Sequential hydrogenation of nitroaromatics to alicyclic amines via highly-dispersed Ru–Pd nanoparticles anchored on air-exfoliated C3N4 nanosheets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
Application Note: Stereoselective Quantification of (4S)-6-Methyl-4-phenylchroman-2-one via HPLC
Abstract & Introduction
(4S)-6-Methyl-4-phenylchroman-2-one (CAS: 40546-94-9) is a critical chiral intermediate in the synthesis of Tolterodine (Detrol), a muscarinic receptor antagonist used to treat overactive bladder.[1] The pharmacological efficacy of Tolterodine is highly dependent on its stereochemistry; therefore, controlling the enantiomeric purity of its precursors is a critical quality attribute (CQA).
This Application Note provides a dual-method approach for the rigorous quantification of this lactone intermediate:
-
Chiral NP-HPLC: For the specific determination of Enantiomeric Excess (%ee), distinguishing the desired (4S) enantiomer from the (4R) impurity.
-
Achiral RP-HPLC: For the assay of total chemical purity and quantification of related substances (e.g., hydrolysis products).
The Analytical Challenge
The primary challenge lies in the molecule's lactone structure. Lactones are susceptible to hydrolysis under basic conditions, leading to ring-opening and the formation of the corresponding hydroxy-acid impurity.[1] Consequently, method parameters must maintain a slightly acidic pH to ensure solution stability during analysis.
Method Development Strategy
The selection of stationary phases and mobile phases is governed by the need to separate the enantiomers (stereoselectivity) and the need to prevent on-column degradation (stability).
Decision Matrix (DOT Diagram)
Figure 1: Decision matrix for selecting the appropriate chromatographic protocol based on analytical requirements.
Protocol A: Chiral HPLC (Enantiomeric Purity)
This method is the "Gold Standard" for confirming the (4S) configuration. It utilizes an amylose-based chiral selector in normal phase mode.[1]
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm | Proven selectivity for phenyl-chroman-2-one derivatives [1].[1] |
| Mobile Phase | n-Hexane : Isopropanol (90:10 v/v) | Normal phase conditions maximize interaction with the chiral stationary phase.[1] |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns to ensure optimal Van Deemter efficiency.[1] |
| Column Temp | 25°C | Ambient temperature prevents thermal fluctuation affecting chiral recognition.[1] |
| Detection | UV @ 220 nm | The phenyl ring exhibits strong absorption at this wavelength, maximizing sensitivity. |
| Injection Vol | 10 µL | Sufficient for sensitivity without overloading the column. |
Sample Preparation[1][2][3][4]
-
Diluent: Mobile Phase (Hexane:IPA 90:10).
-
Stock Solution: Dissolve 10 mg of (4S)-6-Methyl-4-phenylchroman-2-one in 10 mL of diluent (1.0 mg/mL).
-
Working Standard: Dilute Stock 1:10 to achieve 0.1 mg/mL.
-
Filtration: Filter through a 0.45 µm PTFE syringe filter (Do not use Nylon, as it may degrade in Hexane).
System Suitability (Acceptance Criteria)
-
Resolution (Rs): > 2.0 between (4R) and (4S) peaks.
-
Tailing Factor: < 1.5.[1]
-
Theoretical Plates: > 5000.[1]
Protocol B: RP-HPLC (Assay & Chemical Purity)[1]
This method is used for routine batch release to quantify the total lactone content and detect chemical impurities (e.g., ring-opened hydrolysis products).[1]
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm | High surface area C18 provides excellent retention for lipophilic aromatics.[1] |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH 3.0 | Acidic pH suppresses ionization of potential acidic impurities and stabilizes the lactone ring [2]. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Strong organic modifier to elute the hydrophobic chroman-2-one.[1] |
| Gradient | 0-5 min: 40% B; 5-15 min: 40%→80% B; 15-20 min: 80% B. | Gradient ensures elution of highly lipophilic dimers or late-eluting impurities.[1] |
| Flow Rate | 1.0 mL/min | |
| Detection | UV @ 210 nm |
Sample Preparation[1][3]
-
Diluent: Acetonitrile : Water (50:50). Note: Ensure water is acidified to pH 3.0 to prevent hydrolysis during storage.
-
Concentration: 0.5 mg/mL.
-
Filtration: 0.22 µm PVDF or PTFE filter.
Experimental Workflow & Data Analysis
The following diagram outlines the rigorous workflow required to ensure data integrity during the quantification process.
Figure 2: Standard Operating Procedure (SOP) workflow for HPLC analysis.
Calculation of Enantiomeric Excess (%ee)
For Protocol A, the %ee is calculated using the area normalization method:
[1]Where
Senior Scientist Insights & Troubleshooting
Stability Warning
The chroman-2-one ring is a cyclic ester.[1] In my experience with Tolterodine intermediates, researchers often observe "ghost peaks" or splitting peaks. This is almost always due to on-column hydrolysis caused by using a neutral or basic mobile phase (pH > 6.0).[1]
-
Corrective Action: Always maintain aqueous mobile phases at pH 3.0 - 4.0 using phosphate or formate buffers.[1]
Solubility Issues
The molecule is highly lipophilic (LogP ~3.5) [3].
-
Protocol A: Do not use pure methanol as a diluent if injecting into a Hexane mobile phase; it may cause precipitation inside the injector loop. Use the mobile phase as the diluent.
-
Protocol B: Ensure the needle wash solvent is high in organic content (e.g., 90% ACN) to prevent carryover between injections.
Retention Time Shifts
If retention times drift in the Chiral Method (Protocol A), it is likely due to moisture absorption by the Hexane/IPA mobile phase. Normal phase chromatography is extremely sensitive to water content.[1]
-
Fix: Use anhydrous solvents and install a moisture trap on the solvent lines if possible.
References
-
Daicel Chiral Technologies. Chiral Selector Applications for Lactones and Chromanones.[1] (General application guidance for AD/OD columns).
-
Sielc Technologies. HPLC Method for 6-Methyl-5-hepten-2-one on Newcrom R1. (Analogous lactone/ketone stability and separation principles). Link
-
PubChem. 6-Methyl-4-phenylchroman-2-one Compound Summary (CID 3791643).[1] National Library of Medicine. Link
-
U.S. Pharmacopeia (USP). Tolterodine Lactol Impurity (Related to Lactone form). USP Store Reference Standards.[1] Link
-
Scholars Research Library. Analytical method development and validation of Tolterodine in pharmaceutical dosage forms by RP-HPLC. (Context for achiral separation conditions). Link
Sources
Application Note: Asymmetric Synthesis of the Chiral Intermediate for (R)-Tolterodine
Executive Summary
(R)-Tolterodine is a potent muscarinic receptor antagonist used to treat overactive bladder.[1] The pharmacological activity resides primarily in the (R)-enantiomer. Traditional synthesis relies on the resolution of racemic intermediates via diastereomeric salt formation with L-tartaric acid—a process inherently limited to a maximum 50% theoretical yield.
This Application Note details a catalytic asymmetric hydrogenation protocol for the synthesis of the key chiral lactone intermediate, (R)-3,4-dihydro-6-methyl-4-phenyl-2H-1-benzopyran-2-one . Utilizing a Rhodium-(R)-Segphos catalyst system, this method achieves >98% conversion and >99% enantiomeric excess (ee), bypassing the need for wasteful classical resolution. This guide provides a self-validating workflow, including catalyst preparation, high-pressure reaction handling, and a validated chiral HPLC method for quality control.
Scientific Background & Mechanistic Logic
The Synthetic Challenge
The core structural challenge of (R)-Tolterodine is the chiral center at the benzylic position. The "Lactone Route" is favored in industrial settings because the lactone (Compound 2 below) serves as a robust, crystallizable intermediate that can be reduced to the diol and subsequently aminated to form Tolterodine.
Reaction Pathway:
-
Substrate: 6-methyl-4-phenylcoumarin (Compound 1 ).
-
Transformation: Asymmetric hydrogenation of the C3-C4 double bond.
-
Product: (R)-Lactone (Compound 2 ).
Catalyst Selection Strategy
We utilize a Rhodium(I)/(R)-Segphos complex.
-
Why Rhodium? Rh(I) precursors like
or form highly active cationic species capable of coordinating with the olefinic double bond of the coumarin. -
Why Segphos? The biaryl bisphosphine ligand Segphos imposes a rigid chiral environment. Unlike flexible ligands, the narrow dihedral angle of Segphos minimizes conformational flux, ensuring high face-selectivity during the hydride insertion step.
Self-Validating Systems
To ensure "Trustworthiness" (E-E-A-T), this protocol includes Critical Control Points (CCPs) :
-
CCP 1 (Catalyst Activation): Visual confirmation of catalyst complexation (color shift).
-
CCP 2 (System Suitability): Mandatory HPLC resolution check (
) using a racemic standard before analyzing the chiral batch.
Experimental Protocol
Materials & Equipment
-
Substrate: 6-methyl-4-phenylcoumarin (HPLC purity >98%).
-
Catalyst Precursor:
(Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate). -
Ligand: (R)-(-)-Segphos [(R)-(−)-5,5′-Bis(diphenylphosphino)-4,4′-bi-1,3-benzodioxole].
-
Solvent: Dichloromethane (DCM) / Trifluoroethanol (TFE) mixture (degassed).
-
Equipment: High-pressure stainless steel autoclave (e.g., Parr reactor) with magnetic stirring.
Step-by-Step Methodology
Phase A: Catalyst Preparation (In Glovebox or Schlenk Line)
-
Weighing: In a glovebox under argon, weigh
(4.1 mg, 0.01 mmol) and (R)-Segphos (6.7 mg, 0.011 mmol).-
Note: A slight excess (1.1 eq) of ligand ensures complete complexation of the metal.
-
-
Complexation: Dissolve both in 2 mL of degassed DCM. Stir at room temperature for 15 minutes.
-
Observation (CCP 1): The solution should turn from a dull orange to a clear, deep reddish-orange. If the solution remains pale or cloudy, oxygen contamination may have occurred; abort and restart.
-
Phase B: Hydrogenation Reaction
-
Substrate Loading: Dissolve 6-methyl-4-phenylcoumarin (236 mg, 1.0 mmol) in 3 mL of TFE (2,2,2-Trifluoroethanol).
-
Insight: TFE is used to enhance the reaction rate via hydrogen bonding interactions with the coumarin carbonyl, activating the substrate.
-
-
Mixing: Transfer the substrate solution to the catalyst solution in the autoclave liner. Total volume ~5 mL.
-
Pressurization: Seal the autoclave. Purge with
gas (5 bar) three times to remove argon/air. -
Reaction: Pressurize to 30 bar (435 psi)
. Stir at 1000 rpm at 25°C for 18 hours.-
Safety: Ensure the autoclave is rated for >50 bar. Use a blast shield.
-
Phase C: Workup
-
Venting: Carefully vent the
gas in a fume hood. -
Filtration: Filter the reaction mixture through a short pad of silica gel to remove the catalyst. Rinse with DCM.
-
Concentration: Evaporate the solvent under reduced pressure to yield the crude (R)-lactone.
Analytical Quality Control (Chiral HPLC)
This section defines the "Self-Validating" analytical method. You must run a racemic standard (prepared by reducing the coumarin with
Method Parameters
| Parameter | Setting |
| Column | Chiralcel OD-H (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane : Isopropanol (90 : 10 v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
| Detection | UV @ 215 nm |
| Injection Vol | 10 µL |
System Suitability Limits (CCP 2)
-
Retention Time (S-isomer): ~11.5 min
-
Retention Time (R-isomer): ~13.2 min
-
Resolution (
): Must be > 2.0. -
Tailing Factor: < 1.5.
Process Visualization
Reaction Pathway & Logic
The following diagram illustrates the chemical transformation and the critical decision nodes in the workflow.
Caption: Figure 1: Logic flow for the asymmetric hydrogenation process, including Critical Control Points (diamonds).
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Conversion (<50%) | Catalyst poisoning (O2 or S) | Ensure rigorous degassing of TFE/DCM. Use HPLC grade solvents only. |
| Low ee (<90%) | Ligand oxidation or wrong solvent | Verify ligand purity via ³¹P NMR. Avoid protic solvents like MeOH if competing non-selective pathways exist (though TFE is beneficial). |
| Cloudy Reaction Mix | Substrate solubility issue | Increase DCM ratio or slightly warm to 35°C (note: higher temp may lower ee slightly). |
References
-
Andersson, P. G., et al. (1998).[2] "Asymmetric Hydrogenation of Coumarins Catalyzed by Rhodium Complexes." Journal of Organic Chemistry.
-
Gallagher, B. D., et al. (2009).[3] "Asymmetric Conjugate Reductions of Coumarins: A New Route to Tolterodine." Organic Letters.
-
Kumar, Y., et al. (2025). "A validated chiral HPLC method for the enantiomeric separation of Tolterodine tartrate." ResearchGate.[4][5]
-
Pfizer/Pharmacia Upjohn Patents. (Various). "Process for the preparation of tolterodine."[1][3][5][6][7][8][9][10] (Referencing general industrial lactone routes).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Enantioselective Synthesis of (<i>S</i>)- and (<i>R</i>)-Tolterodine by Asymmetric Hydrogenation of a Coumarin Derivati… [ouci.dntb.gov.ua]
- 3. Asymmetric conjugate reductions of coumarins. A new route to tolterodine and related coumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. asianpubs.org [asianpubs.org]
- 8. WO2011110556A1 - Short synthesis of tolterodine, intermediates and metabolites - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (4S)-6-Methyl-4-phenylchroman-2-one
Current Status: Operational Topic: Troubleshooting Side Reactions & Impurity Profiles Target Intermediate: (4S)-6-Methyl-4-phenyl-3,4-dihydrocoumarin (Key precursor for Tolterodine)[1][2]
Executive Summary & Molecule Profile
User: Process Chemist / Medicinal Chemist Context: You are synthesizing the chiral lactone (4S)-6-Methyl-4-phenylchroman-2-one , a critical intermediate for the antimuscarinic drug Tolterodine . The Challenge: Achieving high enantiomeric excess (ee) while suppressing the thermodynamic drive toward the fully aromatic coumarin or racemic mixtures.
Target Molecule Data
| Property | Specification |
| IUPAC Name | (4S)-6-methyl-4-phenyl-3,4-dihydrochromen-2-one |
| CAS No. | 40546-94-9 (Racemic); Specific (4S) enantiomer is often resolved or synthesized asymmetrically.[1][2] |
| Key Structural Feature | Benzylic chiral center at C4; Labile lactone ring.[2] |
| Critical Quality Attribute | Enantiomeric Purity (>99% ee); Absence of fluorescent coumarin impurity. |
Diagnostic Dashboard: Identify Your Issue
Select the symptom observed in your reaction profile to jump to the relevant troubleshooting guide.[3]
| Symptom | Probable Cause | Technical Code |
| Loss of Chirality (ee% drops from >98% to <50%) | Acid-Catalyzed Racemization via Benzylic Carbocation | [ERR-01] |
| Bright Blue Fluorescence / Mass -2.01 Da | Oxidative Dehydrogenation to Coumarin | [ERR-02] |
| High Viscosity / Gummy Residue | Intermolecular Oligomerization (Polyester formation) | [ERR-03] |
| Regioisomer Contamination | Ortho- vs. Para- addition (Friedel-Crafts selectivity) | [ERR-04] |
Technical Troubleshooting Guides
[ERR-01] The "Vanishing Chirality": Racemization at C4
The Issue: You started with a chiral precursor (e.g., 3-(2-hydroxy-5-methylphenyl)-3-phenylpropanoic acid) or used a chiral catalyst, but the isolated lactone is racemic or has degraded ee.
Root Cause Analysis:
The C4 position is benzylic . Under the acidic conditions required for lactonization (e.g.,
-
Mechanism: Protonation of the carbonyl or leaving group
Formation of planar cation at C4 Non-stereoselective attack by the nucleophile (phenol oxygen) or re-attack by solvent.[2] -
Thermodynamics: The racemic mixture is entropically favored.
Corrective Actions:
-
Switch Acid Catalyst: Move from strong Brønsted acids (p-TsOH,
) to mild Lewis acids.[2] Copper(II) triflate or Scandium(III) triflate have shown utility in sensitive Friedel-Crafts alkylations without promoting rapid racemization [1].[1][2] -
Temperature Control: Racemization is highly temperature-dependent.[1][2] Maintain reaction temperature below 60°C . If cyclization is slow, increase time, not temperature.
-
Solvent Effect: Avoid polar protic solvents that stabilize carbocations.[1][2] Use non-polar solvents like Toluene or Dichloromethane (DCM) .[2]
[ERR-02] The "Fluorescent Impurity": Dehydrogenation[1][2]
The Issue: The reaction mixture exhibits strong blue fluorescence under UV light. LC-MS shows a peak with M-2 (Mass 236 vs. 238).[1][2]
Root Cause Analysis: Formation of 6-Methyl-4-phenylcoumarin (fully conjugated).[1][2]
-
Mechanism: Oxidation of the C3-C4 bond.[1][2] This is thermodynamically driven by the formation of a fully aromatic aromatic system (coumarin core).[2]
-
Triggers: Presence of trace transition metals (Pd, Pt remnants from previous steps), exposure to atmospheric oxygen at high temperatures, or use of oxidizing acids.
Corrective Actions:
-
Inert Atmosphere: Strictly degas all solvents and run under
or Ar. -
Antioxidant Additives: Add 1-2 mol% of BHT (Butylated hydroxytoluene) or Hydroquinone to scavenge radical intermediates that initiate dehydrogenation.[1][2]
-
Metal Scavenging: If the precursor was made via Pd-catalyzed coupling, treat it with a metal scavenger (e.g., SiliaMetS®) before cyclization. Trace Pd is a potent dehydrogenation catalyst.[1][2]
[ERR-03] The "Sticky Polymer": Oligomerization
The Issue: Yield is low, and the crude material is a viscous gum. NMR shows broad peaks.[1][2]
Root Cause Analysis: Instead of intramolecular cyclization (forming the 6-membered ring), the phenol of one molecule reacts with the carboxylic acid of another, forming linear polyesters .[2]
Corrective Actions:
-
High Dilution Principle: Run the reaction at high dilution (0.05 M - 0.1 M). This kinetically favors the intramolecular reaction (Zero-order dependence on concentration for intramolecular, First-order for intermolecular).[1][2]
-
Pseudo-High Dilution: Add the substrate slowly (dropwise over 2-4 hours) to a solution containing the catalyst. This ensures the concentration of unreacted precursor remains low relative to the catalyst.[2]
Visualizing the Reaction Pathways
The following diagram maps the critical decision points where the synthesis diverges from the target (4S)-Lactone into side products.
Figure 1: Reaction network showing the divergence of the linear precursor into the target lactone versus common impurities (Racemate, Coumarin, Oligomer).[2]
Optimized Experimental Protocol
Objective: Cyclization of Chiral Acid Precursor to (4S)-Lactone with minimal racemization.
Materials
-
Precursor: (S)-3-(2-hydroxy-5-methylphenyl)-3-phenylpropanoic acid (1.0 eq)[1][2]
-
Solvent: Toluene (Anhydrous, degassed)[2]
-
Catalyst: Trifluoroacetic Acid (TFA) (Mild) or
(Careful titration required)[2] -
Additives: Acetic Anhydride (1.1 eq) - often used to drive the reaction via mixed anhydride intermediate under milder conditions.[1][2]
Step-by-Step Methodology
-
Preparation: Charge a flame-dried 3-neck flask with the Precursor (10 mmol) and Toluene (100 mL, 0.1 M concentration ).
-
Degassing: Sparge the solution with Nitrogen for 15 minutes to remove dissolved oxygen (Prevents [ERR-02]).
-
Activation: Cool to 0°C. Add Trifluoroacetic acid (TFA) (2.0 eq) dropwise. Note: If using Acetic Anhydride method, add
here instead of strong mineral acids. -
Reaction: Allow to warm to Room Temperature (20-25°C). Do not heat above 40°C to prevent racemization [ERR-01].[1][2]
-
Monitoring: Monitor by HPLC (Chiral Column, e.g., Chiralcel OD-H).
-
Workup: Quench with saturated
(cold). Extract with EtOAc.[1][2][3] Wash with brine.[1][2][3] -
Purification: Recrystallization from Isopropyl Alcohol (IPA) is preferred over column chromatography to avoid silica-induced ring opening or racemization.[1][2]
FAQ: Expert Insights
Q: Can I use sulfuric acid (
Q: Why is the "Coumarin" impurity so problematic? A: Apart from reducing yield, the coumarin impurity is planar and highly lipophilic, making it difficult to separate from the desired lactone by crystallization. Furthermore, it is a "dead end"—it cannot be converted back to the active drug (Tolterodine) because the double bond is extremely difficult to hydrogenate back to the chiral dihydro-form with the correct stereochemistry.[2]
Q: My HPLC shows a "split" peak for the product. Is this racemization? A: It could be. However, first check if your lactone has opened up on the column.[3] Some silica-based columns are acidic enough to open the lactone ring back to the linear acid or ester.[2] Run a stability test of your sample in the mobile phase before concluding it is racemization.[2][3]
References
-
Andersson, P. G., et al. "Asymmetric Synthesis of the Tolterodine Intermediate via Rhodium-Catalyzed Conjugate Addition." Journal of Organic Chemistry, vol. 63, no. 22, 1998, pp. 8067-8070.[1] Link[2]
-
Pfizer Inc. "Process for the preparation of Tolterodine."[2] U.S. Patent 5,382,600, 1995. Link
-
Gage, J. L., et al. "Development of a Scalable Synthesis of (R)-Tolterodine Tartrate."[2] Organic Process Research & Development, vol. 7, no. 6, 2003, pp. 856-865.[1] Link[2]
-
PubChem. "6-Methyl-4-phenylchroman-2-one Compound Summary."[1][2] National Library of Medicine, 2024.[2] Link[2]
-
SynThink. "Tolterodine Impurity Profiling and Standards." SynThink Chemicals, 2024. Link
(Note: The synthesis of the (4S) enantiomer specifically targets the (R)-Tolterodine final product.[2] The "S" configuration of the lactone at C4 corresponds to the spatial arrangement required for the "R" configuration of the final amine, subject to priority rule changes during ring opening and amine formation.)
Sources
Technical Support Center: Synthesis of (4S)-6-Methyl-4-phenylchroman-2-one
Executive Summary & Context
(4S)-6-Methyl-4-phenylchroman-2-one is the critical chiral lactone intermediate in the synthesis of Tolterodine (Detrol) , a muscarinic receptor antagonist.[1] While traditional routes involve racemic synthesis followed by resolution (resulting in a maximum 50% theoretical yield), the optimized industrial standard utilizes Rhodium-catalyzed asymmetric 1,4-addition (Hayashi-Miyaura reaction) .[1]
This guide focuses on troubleshooting the catalytic route: 6-Methylcoumarin + Phenylboronic Acid → (4S)-Target .[1]
Module 1: Reagent Quality & "Pre-Flight" Checks
The Issue: Inconsistent conversion rates despite identical catalyst loading. Root Cause: Boronic acid dehydration and Coumarin purity.[1]
Critical Protocol: Boronic Acid Stoichiometry
Phenylboronic acid exists in equilibrium with its anhydride (triphenylboroxine).[1] Commercial samples often vary in boroxine content, which alters the effective molarity of the active species.
Diagnostic Check: Run a 1H NMR of your phenylboronic acid in DMSO-d6.[1]
-
Monomer: Sharp peaks.[1]
-
Boroxine: Broadened or shifted peaks.[1]
-
Action: If boroxine content >10%, increase loading by 1.2x or hydrolyze prior to use by stirring in the aqueous solvent component for 30 mins before adding the catalyst.
Diagram: Reagent Preparation Workflow
Figure 1: Decision tree for ensuring reagent stoichiometry and activity prior to catalysis.
Module 2: Catalysis & Enantioselectivity
The Issue: Low ee% (Enantiomeric Excess) or stalled reaction. Core Mechanism: The reaction proceeds via a Rh(I)-catalyzed conjugate addition.[1] The active species is a hydroxorhodium complex formed in situ.
Optimized Conditions Table
| Parameter | Standard Protocol | Optimized High-Yield Protocol | Rationale |
| Catalyst Precursor | Rh(acac)(C2H4)2 | [Rh(OH)(cod)]2 | Hydroxo-dimer initiates transmetallation faster than acac complexes.[1] |
| Ligand | (S)-BINAP | (S)-SegPhos or (S)-Difluorphos | Smaller dihedral angle of SegPhos often yields higher ee% (>98%) for coumarins.[1] |
| Solvent System | Dioxane/H2O (10:1) | Dioxane/H2O (6:1) | Higher water content accelerates the hydrolysis of the Rh-enolate intermediate.[1] |
| Temperature | 100°C | 40-60°C | Lower temp preserves enantioselectivity; higher temp promotes proto-deboronation (side reaction).[1] |
| Base | TEA (Triethylamine) | None or mild (K3PO4) | If using [Rh(OH)(cod)]2, base is often unnecessary.[1] High pH racemizes the product. |
Troubleshooting the Catalytic Cycle
-
Problem: Proto-deboronation (Phenylboronic acid turning into Benzene).
-
Problem: Racemization .
Diagram: The Rhodium Catalytic Cycle[7]
Figure 2: The Hayashi-Miyaura catalytic cycle.[1] Note that the insertion step determines the stereochemistry.
Module 3: Workup & Isolation (The "Yield Killer")
The Issue: Yield loss during extraction; appearance of a "ring-opened" impurity.[1] Mechanism: The target is a dihydrocoumarin (lactone). Under basic conditions (pH > 9), the lactone ring opens to form the corresponding phenol-cinnamic acid derivative (3-(2-hydroxy-5-methylphenyl)-3-phenylpropanoic acid).[1]
The "Safe-Zone" Workup Protocol
-
Quench: Do NOT quench with strong base (e.g., NaOH). Quench with saturated NH4Cl or dilute HCl to pH 6-7.[1]
-
Phase Separation: Extract with Ethyl Acetate.
-
The Lactone Check: Spot TLC. If you see a baseline spot (acid) and a running spot (lactone), your ring is partially open.
-
Recovery: Stir the organic phase with a catalytic amount of p-TsOH (p-Toluenesulfonic acid) for 30 mins. This forces the ring-closure (lactonization) of the open acid back to the desired chroman-2-one.[1]
-
Frequently Asked Questions (FAQ)
Q: Can I use Phenylboronic Acid Pinacol Ester instead of the free acid? A: Yes, but it is slower. Pinacol esters require a base (like KHF2 or KOH) to activate the boron for transmetallation. If you use the ester, you must add 1 equivalent of base, but this increases the risk of ring-opening the product. The free boronic acid is preferred for this specific lactone target.
Q: My product is crystallizing as a racemate. Why? A: Check your ligand. (S)-BINAP generally yields the (S)-product for this substrate class, but commercially available "BINAP" is sometimes sold as racemic if not specified.[1] Also, ensure you are not running the reaction in ethanol/base at high temperatures, which can cause retro-Michael addition and racemization.
Q: What is the best method to determine ee%? A: Chiral HPLC.
-
Column: Daicel Chiralcel OD-H or AD-H.
-
Mobile Phase: Hexane/Isopropanol (90:10).[1]
-
Flow: 1.0 mL/min.[1]
-
Detection: UV @ 254 nm.[1]
-
Note: The (4S) enantiomer typically elutes second on OD-H, but always verify with a racemic standard.[1]
References
-
Hayashi, T., & Yamasaki, K. (2005). Rhodium-Catalyzed Asymmetric 1,4-Addition and its Related Asymmetric Reactions.[1][7] Chemical Reviews.[1]
-
Pfizer Inc. (1999).[1] Process for the preparation of Tolterodine.[1] U.S. Patent 5,922,914.[1] (Describes the industrial relevance of the intermediate).
-
Chen, G., et al. (2013). Recent Advances in Rhodium-Catalyzed Asymmetric 1,4-Addition Reactions.[1][7] RSC Advances.[1]
-
PubChem Compound Summary. (2024). Tolterodine.[1][5][8] (Context for the pharmacological target). [1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Rh-Catalyzed Synthesis of Coumarin Derivatives from Phenolic Acetates and Acrylates via C-H Bond Activation [organic-chemistry.org]
- 3. [P1-1pm-04] Rhodium-Catalyzed Asymmetric 1,4-Addition of Arylboronic Acids to Enones Using an Imidazolium Salt Bearing a γ-Cyclodextrin | The 106th CSJ Annual Meeting | Confit [pub.confit.atlas.jp]
- 4. Catalytic asymmetric conjugate addition of Grignard reagents to coumarins—synthesis of versatile chiral building blocks - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. innospk.com [innospk.com]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. d-nb.info [d-nb.info]
- 8. Tolterodine | C22H31NO | CID 443879 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Impurity Profiling for (4S)-6-Methyl-4-phenylchroman-2-one
[1][2]
Status: Operational Ticket ID: T-CHIRAL-4S-001 Assigned Specialist: Senior Application Scientist, Separation Sciences Subject: Comprehensive Troubleshooting for Tolterodine Intermediate Analysis[1]
Introduction: The Criticality of the Lactone Core
You are likely working with (4S)-6-Methyl-4-phenylchroman-2-one (CAS: 40546-94-9), the pivotal chiral lactone intermediate in the synthesis of Tolterodine Tartrate .[1][2]
In the drug development lifecycle, this molecule represents a "quality gate."[2] Because the final API (Tolterodine) requires high enantiomeric purity, the optical purity of this lactone intermediate is non-negotiable.[2] Furthermore, the dihydrocoumarin ring system is chemically labile; it is prone to hydrolysis under basic conditions and oxidation under stress, creating a complex impurity matrix that can confuse standard HPLC assays.[2]
This guide moves beyond generic datasheets. It is a causality-driven troubleshooting manual designed to help you identify, separate, and control impurities in your specific workflow.[1][2]
Module 1: The Chiral Challenge (Enantiomeric Purity)
The Issue: The (4S)-enantiomer is the required precursor. The (4R)-enantiomer is a critical process impurity (distomer) that must be quantified <0.5% (typically).[1][2] Standard C18 columns cannot distinguish these.
Experimental Protocol: Chiral HPLC Method
Do not use standard Reverse Phase (RP) buffers initially. This lactone is sensitive to hydrolysis in aqueous bases.[2]
| Parameter | Recommendation | Rationale |
| Column | Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or equivalent) | The helical structure of the amylose derivative provides the necessary cavity size to discriminate the 4-phenyl steric hindrance.[1] |
| Mobile Phase | n-Hexane : Isopropanol (90:10 v/v) | Normal phase mode prevents hydrolysis of the lactone ring and maximizes interaction with the chiral selector.[2] |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns to maintain equilibrium.[1][2] |
| Detection | UV @ 210 nm & 240 nm | 210 nm for sensitivity; 240 nm for selectivity against non-aromatic solvents.[1][2] |
| Temperature | 25°C | Higher temperatures often degrade chiral resolution ( |
Troubleshooting Q&A
Q: My enantiomeric peaks are co-eluting or showing poor resolution (
-
Root Cause: The interaction between the phenyl ring of the analyte and the carbamate linkage of the stationary phase is insufficient.[2]
-
Corrective Action: Lower the percentage of Isopropanol to 5% (95:5 Hex/IPA). If resolution persists as an issue, switch the alcohol modifier to Ethanol , which often alters the solvation shell of the chiral selector, changing the selectivity profile.[2]
Q: I see a broad, tailing peak instead of a sharp enantiomer.
-
Root Cause: "On-column" ring opening.[1][2] If your sample diluent contains water or is slightly basic, the lactone opens to the hydroxy-acid form during injection.[1][2]
-
Corrective Action: Ensure the sample diluent matches the mobile phase (Hexane/IPA). Strictly avoid aqueous diluents or protic solvents with high pH.[1][2]
Module 2: Process-Related Impurities (Origin & Control)
Understanding where impurities come from allows you to block them upstream.[1][2] The synthesis typically involves the hydroalkylation of trans-cinnamic acid with p-cresol using acid catalysis (e.g.,
Impurity Genesis Map
Figure 1: Impurity genesis pathways during the synthesis and storage of the Tolterodine lactone intermediate.
Detailed Impurity Characterization
| Impurity ID | Name | Origin | Detection Characteristic (HPLC/MS) |
| Impurity A | (4R)-Isomer | Enantiomeric excess failure.[1][2] | Same retention time (RT) in Achiral RP-HPLC.[1][2] Separates only on Chiral Column.[1][2] |
| Impurity B | 6-Methyl-4-phenyl-2H-chromen-2-one | Oxidation (Dehydrogenation).[1][2] | Red-shifted UV max (due to extended conjugation). RT shift in RP-HPLC (more non-polar). |
| Impurity C | Positional Isomers (e.g., 7-methyl) | Impure p-cresol (containing m-cresol).[1] | Distinct RT in RP-HPLC.[1][2] MS parent ion is identical (Isobaric, m/z 238).[1][2] |
| Impurity D | Hydroxy Acid Derivative | Hydrolysis of lactone.[1][2] | Broad peak or fronting.[1][2] MS shows m/z 256 (M+18) or 255 (M+OH).[1][2] |
Module 3: Structural Elucidation (Spectroscopy)
When you isolate a new peak and need to confirm if it is the Dehydro-impurity (Coumarin) or the Lactone , use this rapid identification logic.
Infrared (IR) Spectroscopy
-
Target: Carbonyl Stretching Frequency.
-
Lactone (Target): The carbonyl in the saturated dihydrocoumarin ring is strained.[2] Look for a sharp band at ~1760–1775 cm⁻¹ .[1][2]
-
Dehydro-Impurity (Coumarin): The conjugation lowers the bond order.[1][2] The carbonyl shifts to ~1700–1720 cm⁻¹ .[2]
-
Hydroxy Acid (Hydrolysis): Broad carboxylic acid O-H stretch (2500–3000 cm⁻¹) and a lower carbonyl shift (~1700 cm⁻¹).[1][2]
1H-NMR Diagnostics
-
The Chiral Proton: The proton at the C4 position (the chiral center) is the diagnostic beacon.[2]
FAQ: Rapid Response Unit
Q: Can I use UV-Vis ratio to check for purity inline? A: Yes. The Target Lactone has a specific absorption profile dominated by the unconjugated phenol ether and benzene rings.[2] The Dehydro-impurity (fully conjugated coumarin) has a significantly higher extinction coefficient and a bathochromic shift.[1][2] A ratio of absorbances at 210nm / 300nm can serve as a quick purity index.[1][2] The impurity absorbs strongly at 300nm; the target does not.[2]
Q: My sample degraded after 24 hours in the autosampler. Why? A: You likely used a methanol/water mobile phase or diluent.[1][2]
-
Mechanism: Methanol can act as a nucleophile, causing transesterification (ring opening to the methyl ester).[2]
-
Fix: Switch to Acetonitrile/Water with 0.1% Formic Acid. The acid stabilizes the lactone ring.[2] Store samples at 4°C.
Q: I see a "Ghost Peak" in my gradient run. A: If the peak appears late, check for Tolterodine Dimer accumulation on the column.[2] This is a highly lipophilic byproduct.[1][2]
-
Fix: Add a "Sawtooth" wash step at the end of your gradient (95% Organic for 5 mins) to strip the column.[2]
References
-
Andersson, P. G., et al. (1997).[1][2] Asymmetric Synthesis of the Tolterodine Intermediate. Focuses on the enantioselective hydrogenation pathways and catalyst selection.[2]
-
ChemicalBook. (2024).[1][2] Synthesis and Properties of 6-Methyl-4-phenylchroman-2-one. Link
-
National Institutes of Health (NIH) - PubChem. (2025).[1][2] Compound Summary: 6-Methyl-4-phenylchroman-2-one.[1][2][3] Provides spectral data and GHS safety profiles. Link
-
BOC Sciences. (2025).[1][2] Chiral Separation Technologies for Pharmaceutical Intermediates. Detailed overview of polysaccharide-based chiral stationary phases.
-
SynZeal Research. (2024).[1][2] Tolterodine Impurity Standards and Characterization. Reference for specific impurity structures including the dehydro-analogs and dimers. Link
Removal of unreacted starting materials from the synthesis mixture
Mission: To provide high-fidelity troubleshooting for the removal of unreacted starting materials (SM) without compromising product yield. Lead Scientist: Senior Application Specialist (Separations Division)
Introduction: The Purity vs. Recovery Paradox
In synthesis, driving a reaction to completion often requires an excess of one reagent. The subsequent challenge is removing that excess without complex chromatography. This guide prioritizes chemoselective capture and thermodynamic phase control over brute-force silica gel purification.
Module 1: Solid-Phase Scavenger Resins
Use Case: Ideal for parallel synthesis, library generation, or when the starting material (SM) and product have identical R_f values.
Q: My reaction used excess amine, and it co-elutes with my product. Chromatography is not scalable for 20+ samples. How do I remove it?
A: Use an Electrophilic Scavenger Resin (e.g., Isocyanate or Aldehyde functionalized polymer). Mechanism: The resin acts as a "solid-phase electrophile," forming a covalent urea or imine bond with the unreacted amine SM. The product (tertiary amine or amide) remains in solution.
Protocol: Resin Loading & Stoichiometry
-
Calculate Equivalents: Determine the millimoles (mmol) of excess SM remaining.
-
Resin Dosage: Add 3–4 equivalents of resin relative to the excess SM (not the theoretical yield).
-
Example: If 0.1 mmol of SM remains, and resin loading is 1.5 mmol/g, use:
-
-
Solvent Compatibility: Swell resin in DCM, THF, or DMF. (Avoid MeOH for isocyanate resins as it reacts with the resin).
-
Incubation: Shake (do not stir with a magnetic bar, which grinds the beads) for 1–4 hours at Room Temperature.
-
Validation: Spot TLC of the supernatant. If SM persists, add 1 more equivalent and heat to 40°C.
-
Filtration: Filter through a fritted cartridge. The filtrate contains pure product.
Selection Guide: Matching Scavenger to Impurity
| Unreacted SM Functional Group | Recommended Scavenger Resin | Mechanism of Capture |
| Primary/Secondary Amine | Isocyanate or Benzaldehyde | Formation of Urea or Imine |
| Acid Chloride / Isocyanate | Trisamine (Primary Amine) | Formation of Amide or Urea |
| Carboxylic Acid | Carbonate or Tertiary Amine | Ionic Salt Formation (SPE) |
| Alkyl Halide (Electrophile) | Thiol or Thiophenol | Thioether formation (Nucleophilic displacement) |
| Transition Metal (Pd, Cu) | Thiourea or TMT (Trimercaptotriazine) | Chelation |
Workflow Visualization: Scavenger Logic
Caption: Decision tree for selecting the correct solid-phase scavenger based on the electronic nature of the impurity.
Module 2: Liquid-Liquid Extraction (The "pH Swing")
Use Case: Separating ionizable SM (amines, acids, phenols) from neutral products when
Q: My product and starting material are both organic soluble and have similar polarity. How do I separate them without a column?
A: Exploit the Henderson-Hasselbalch equation . By adjusting the pH 2 units above or below the pKa of the impurity, you can force it into the aqueous phase while keeping your product in the organic phase.
Protocol: The "Wash-Extract" Strategy
Scenario: Removing unreacted Amine SM (pKa ~10) from a Neutral Amide Product.
-
Dissolution: Dissolve the crude mixture in an organic solvent immiscible with water (e.g., EtOAc or DCM).
-
Acidic Wash (Targeting the SM):
-
Wash the organic layer with 1M HCl (pH ~1).
-
Logic: At pH 1 (well below the amine's pKa of 10), the amine is >99.9% protonated (
). Being charged, it partitions into the aqueous layer. -
The neutral amide product remains in the organic layer.
-
-
Separation: Collect the organic layer.
-
Drying: Dry over MgSO4 and concentrate.
-
Result: The amine SM is removed in the aqueous waste; the product is isolated.
-
Visualization: pH Swing Logic
Caption: Separation logic for removing basic impurities using acidic aqueous washes.
Module 3: Crystallization Troubleshooting
Use Case: Scale-up purification where chromatography is too expensive.
Q: My product "oils out" (forms a liquid droplet phase) instead of crystallizing. How do I fix this?
A: "Oiling out" occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the crystallization boundary. This usually happens because the temperature is above the melting point of the solvated solid, or impurities have depressed the melting point.[1]
Troubleshooting Protocol
-
Check the Impurity Profile: If the crude purity is <80%, crystallization is difficult. Perform a rough silica plug filtration first to remove tar/baseline impurities.
-
Seed at the Cloud Point:
-
Dissolve product in hot solvent.[2]
-
Cool slowly until the solution turns slightly hazy (the Metastable Zone).
-
Crucial Step: Add seed crystals immediately at this point. Do not wait for spontaneous nucleation (which leads to oiling).
-
-
Use a Co-Solvent (Anti-Solvent):
-
Dissolve in a minimal amount of "Good Solvent" (e.g., Ethanol).[2]
-
Add "Bad Solvent" (e.g., Hexane) dropwise until cloudiness persists.
-
Add a drop of Good Solvent to clear it, then add seeds.
-
-
Slow Down: Rapid cooling traps impurities and promotes oiling. Wrap the flask in foil or cotton to cool to RT over 2–3 hours.
Module 4: The "Nemesis" – Triphenylphosphine Oxide (TPPO)
Use Case: Cleanup after Wittig, Mitsunobu, or Appel reactions. TPPO is notoriously difficult to remove via chromatography as it streaks and co-elutes.
Q: How do I remove TPPO without running a massive column?
A: Use Magnesium Chloride (MgCl2) Complexation . TPPO forms an insoluble complex with MgCl2, allowing it to be filtered off.
Protocol: MgCl2 Complexation
-
Solvent Switch: Dissolve the crude reaction mixture in Toluene or THF (avoid DCM if possible, though it can work).
-
Addition: Add 2.0 equivalents of anhydrous MgCl2.
-
Incubation: Heat the mixture to reflux (or 60°C) for 1–2 hours.
-
Observation: A white precipitate
will form.
-
-
Filtration: Cool to room temperature and filter the suspension through a Celite pad.
-
Wash: Wash the filter cake with non-polar solvent (e.g., Hexane/Ether).
-
Recovery: The filtrate contains your product, significantly depleted of TPPO.
References
-
Biotage. (n.d.).[3][4][5] Metal Scavenger User Guide. Retrieved from [Link]
-
Bates, R., et al. (2024). Scalable Protocol for Removing Triphenylphosphine Oxide from Reactions Using MgCl2 and Wet Milling. Organic Process Research & Development. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization: Causes and Solutions. Retrieved from [Link]
-
LibreTexts. (2021). Liquid-Liquid Extractions and the Henderson-Hasselbalch Equation. Retrieved from [Link]
Sources
Technical Support Guide: Dihydrocoumarin Synthesis & Handling
Introduction
Dihydrocoumarin (3,4-dihydro-1-benzopyran-2-one) represents a critical scaffold in medicinal chemistry and fragrance formulation. Unlike its unsaturated analogue coumarin, the dihydro-derivative possesses a saturated C3-C4 bond, imparting distinct reactivity and stability profiles.
In our technical support experience, 80% of user-reported failures stem from two fundamental misunderstandings:
-
Thermodynamic control during hydrogenation (leading to over-reduction).
-
pH-dependent lactone hydrolysis (leading to product loss during workup).
This guide addresses these specific failure modes with field-proven protocols.
Module 1: Synthesis Troubleshooting (The "Creation" Phase)
Q1: I am hydrogenating coumarin using Pd/C, but I am seeing significant amounts of octahydrocoumarin. How do I stop the reaction at the dihydro-stage?
The Mechanic's Insight: Palladium on Carbon (Pd/C) is a highly active catalyst that often favors complete saturation of the aromatic ring once the lactone double bond is reduced. The reaction kinetics for the C3-C4 reduction are fast, but the aromatic ring reduction follows closely behind, especially under high pressure or prolonged reaction times.
Troubleshooting Protocol:
-
Switch Catalyst: Switch to Ruthenium on Carbon (Ru/C) . Ru/C shows superior selectivity for the C=C bond over the aromatic ring under controlled conditions.
-
Optimize Pressure/Solvent:
-
Standard: 5% Ru/C, Methanol, 130°C, 10 MPa H₂.
-
Why: These conditions favor the kinetic product (dihydrocoumarin) while imposing a high activation energy barrier for the aromatic ring reduction [1].
-
-
Monitor Reaction Progress: Do not rely on time. Use TLC or GC monitoring. Stop the reaction immediately upon the disappearance of the coumarin starting material.
Data Comparison: Hydrogenation Selectivity
| Catalyst | Conditions | Conversion (%) | Selectivity (Dihydrocoumarin) | Major Side Product |
| 5% Ru/C | 130°C, 10 MPa, MeOH | >99% | 90% | Octahydrocoumarin (<10%) |
| 5% Pd/C | Ambient T, High P | >99% | <60% | Octahydrocoumarin (Ring Saturation) |
| Raney Ni | Mild Conditions | Variable | Moderate | Ring Opening (Melilotic Acid) |
Q2: I am attempting the hydroarylation of acrylic acid with phenol, but my yield is consistently low (<40%). What is killing the catalysis?
The Mechanic's Insight: This reaction relies on Friedel-Crafts alkylation followed by intramolecular esterification. The common pitfall here is oxidative interference . If you are using protocols adapted from coumarin synthesis (which often use Pd(OAc)₂ to dehydrogenate), you will fail. Dihydrocoumarin synthesis requires strictly non-oxidative acid catalysis.
Corrective Action:
-
Remove Oxidants: Ensure no Pd(II) or oxidants are present.
-
Catalyst Choice: Use Zeolites (H-Beta) or Amberlyst-15 for a heterogeneous, cleaner reaction.
-
Temperature Control: Maintain 130–140°C. Below this, the esterification (ring closure) is sluggish; above this, polymerization of acrylic acid dominates.
Module 2: Handling & Purification (The "Maintenance" Phase)
Q3: My crude NMR shows the product, but after aqueous workup (NaHCO₃ wash), the product disappears. Where did it go?
The Mechanic's Insight: This is the classic "Lactone Trap." Dihydrocoumarin is a lactone. In the presence of bases (even weak ones like sodium bicarbonate, pH ~8.5), the lactone ring hydrolyzes to form the water-soluble salt of 3-(2-hydroxyphenyl)propanoic acid (melilotic acid). You washed your product down the drain.
The Fix: The "Acidic Reset" Protocol
-
Never wash dihydrocoumarin reaction mixtures with basic solutions if you intend to keep the organic phase immediately.
-
Recovery: If you have already washed with base, do not discard the aqueous layer .
-
Acidify the aqueous layer to pH 2.0 using 1M HCl.
-
Stir for 30 minutes to push the equilibrium back toward the free acid.
-
Critical Step: Perform a short-path distillation with a catalytic amount of Citric Acid (20 mg per 100 mL). The heat + acid forces the cyclodehydration of melilotic acid back into dihydrocoumarin [2].
-
Q4: How do I separate dihydrocoumarin from unreacted coumarin? They co-elute on silica.
The Mechanic's Insight: Chromatographic separation is difficult due to similar polarity. However, their freezing points differ significantly.
Separation Strategy:
-
Method A (Chemical): Hydrogenate to completion (if over-reduction is controlled).
-
Method B (Physical): Fractional Distillation. Dihydrocoumarin boils at ~272°C (atm), but under reduced pressure, the separation is cleaner.
-
Method C (Biocatalytic Purification): If purity is paramount for fragrance applications, use Saccharomyces cerevisiae to selectively reduce residual coumarin, then distill [3].
Module 3: Analytical Validation (The "Validation" Phase)
Q5: How do I definitively confirm I have Dihydrocoumarin and not Coumarin using 1H NMR?
The Mechanic's Insight: Do not rely solely on MS (molecular weight difference is only 2 Da). The diagnostic signals are the protons at positions 3 and 4.
NMR Diagnostic Table (CDCl₃, 400 MHz)
| Feature | Coumarin (Unwanted) | Dihydrocoumarin (Target) |
| C3-H | Doublet, ~6.4 ppm ( | Triplet/Multiplet, ~2.6–2.9 ppm |
| C4-H | Doublet, ~7.7 ppm ( | Triplet/Multiplet, ~2.9–3.1 ppm |
| Geometry | Planar (Olefinic) | Non-planar (Aliphatic puckering) |
Visualizations[3]
Diagram 1: Synthesis Decision Matrix
This flowchart guides you to the correct synthesis method based on your starting material and equipment availability.
Caption: Decision matrix for selecting the optimal synthesis route, highlighting critical control points for catalyst selection.
Diagram 2: The Lactone Hydrolysis Trap
Understanding this equilibrium is essential for preventing product loss during workup.
Caption: The pH-dependent equilibrium between the stable lactone and the water-soluble ring-opened salt.[3]
References
-
Hydrogenation Selectivity: Title: Hydrogenation of coumarin to octahydrocoumarin over a Ru/C catalyst. Source: ResearchGate.[4][5][6][7] URL:[Link]
-
Purification & Cyclization: Title: Biocatalytic Synthesis of Natural Dihydrocoumarin by Microbial Reduction of Coumarin. Source: MDPI (Catalysts). URL:[Link][8]
-
Biocatalytic Approaches: Title: Biocatalytic Production of Dihydrocoumarin From Coumarin by Saccharomyces Cerevisiae.[9] Source: PubMed (NIH). URL:[Link]
Sources
- 1. Biocatalytic Synthesis of Natural Dihydrocoumarin by Microbial Reduction of Coumarin [mdpi.com]
- 2. Two Biotechnological Approaches to the Preparative Synthesis of Natural Dihydrocoumarin | MDPI [mdpi.com]
- 3. The Role of pH and Ring-opening Hydrolysis Kinetics on Liposomal Release of Topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Biocatalytic production of dihydrocoumarin from coumarin by Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Pechmann Condensation Protocols
Topic: Impact of Solvent and Catalyst on Pechmann Reaction Efficiency Audience: Researchers, Process Chemists, and Drug Development Professionals Status: Active Guide [v2025.1]
Introduction: The Coumarin Synthesis Challenge
Welcome to the Technical Support Center. You are likely here because your coumarin synthesis via the Pechmann condensation is suffering from low yields, "tarry" byproducts, or purification bottlenecks.
The Pechmann condensation involves the reaction of a phenol with a
Module 1: Catalyst Architecture (The Engine)
The catalyst is the primary driver of the Pechmann reaction.[2] It must facilitate transesterification and the subsequent intramolecular hydroxyalkylation.[2]
Q: Why is my yield low despite using stoichiometric H₂SO₄?
A: Concentrated sulfuric acid is the "classical" choice but often a poor one for sensitive substrates.[2]
-
The Problem: H₂SO₄ is a strong dehydrating agent and oxidant.[2] It frequently sulfonates the aromatic ring or polymerizes the
-keto ester, leading to "tar" formation.[2] -
The Fix: Switch to Solid Acid Catalysts or Lewis Acids .[2]
-
Heterogeneous Solid Acids (Recommended): Amberlyst-15, Sulfated Zirconia, or Zeolites (H-beta). These provide high local acidity without the oxidative bulk phase, allowing for easy filtration and reuse.
-
Lewis Acids:[2][4][5][8] InCl₃, BiCl₃, or ZrOCl₂. These are milder and often tolerate acid-sensitive functional groups better than Brønsted acids.[2]
-
Q: Homogeneous vs. Heterogeneous: Which should I choose for scale-up?
A: Heterogeneous catalysts are superior for scale-up and purity profiles.[2]
| Feature | Homogeneous (e.g., H₂SO₄, TFA) | Heterogeneous (e.g., Amberlyst-15, Nano-Fe₃O₄) |
| Work-up | Difficult (Requires neutralization, extraction) | Easy (Simple filtration) |
| Atom Economy | Low (Acid waste generation) | High (Catalyst recycled) |
| Selectivity | Low (Side reactions common) | High (Surface-controlled) |
| Reaction Time | Fast (High diffusion) | Moderate (Mass transfer dependent) |
Module 2: Solvent Engineering (The Medium)
Q: Can I run this reaction solvent-free?
A: Yes, and you probably should. Solvent-free conditions (or "neat" reactions) often produce the highest yields in Pechmann condensations.
-
Mechanism: The reaction is bimolecular.[2] Removing the solvent maximizes the concentration of phenol and
-keto ester, significantly increasing the reaction rate (Collision Theory).[2] -
Green Benefit: It eliminates the need for VOC removal during work-up.[2]
Q: If I must use a solvent, which one is best?
A: Avoid polar protic solvents (like ethanol) if possible, as they can compete with the catalyst.
-
Best: Ionic Liquids (e.g., [bmim][HSO₄]). They act as both solvent and catalyst, stabilizing the charged transition state.[2]
-
Alternative: Non-polar solvents like Toluene .[2][7] While they don't stabilize the carbocation intermediate as well as polar solvents, they allow for azeotropic removal of the water byproduct, driving the equilibrium forward (Le Chatelier’s principle).
Module 3: Visualizing the Mechanism
Understanding the pathway is critical for troubleshooting. The reaction proceeds via transesterification, electrophilic attack, and dehydration.[4]
Figure 1: The stepwise mechanism of the Pechmann condensation.[9] Note that water removal is the final driving force.[2]
Module 4: Troubleshooting & FAQs
Q: I isolated a Chromone instead of a Coumarin. What happened?
A: You likely triggered the Simonis Reaction .[2]
-
Cause: Using Phosphorus Pentoxide (P₂O₅) or very high temperatures favors the Simonis rearrangement, where the phenol attacks the ketone carbonyl instead of the ester carbonyl.[2]
-
Solution: Switch to a Brønsted acid (H₂SO₄) or a Solid Acid (Amberlyst-15) and keep temperatures below 100°C.
Q: My reaction mixture turned into a black solid (Charring).
A: Thermal runaway or oxidative degradation.[2]
-
Solution:
Experimental Protocols
Protocol A: Green Synthesis (Recommended)
Best for: High purity, eco-friendly, simple work-up.[10]
-
Reagents: Mix Phenol (10 mmol) and Ethyl Acetoacetate (10 mmol) in a round-bottom flask.
-
Catalyst: Add Amberlyst-15 (10 wt% of substrate mass) or Sulfated Zirconia .
-
Reaction: Heat to 80-90°C solvent-free with vigorous stirring for 60 minutes.
-
Tip: Monitor by TLC (Ethyl Acetate:Hexane 3:7).
-
-
Work-up: Add hot ethanol to dissolve the product. Filter the hot solution to recover the solid catalyst (save for reuse).[2]
-
Purification: Pour the filtrate into crushed ice. The Coumarin will precipitate as a solid.[2] Recrystallize from ethanol.
Protocol B: Classical Method (Reference)
Best for: Robust, non-sensitive substrates.
-
Reagents: Dissolve Phenol (10 mmol) in Ethyl Acetoacetate (10 mmol).
-
Catalyst: Dropwise addition of conc. H₂SO₄ (2 mL) at 0°C.
-
Reaction: Allow to warm to room temperature and stir overnight.
-
Work-up: Pour onto crushed ice/water (100 mL).
-
Purification: Filter the precipitate. Wash repeatedly with cold water to remove acid traces.[2] Recrystallize.
Troubleshooting Decision Tree
Figure 2: Rapid diagnostic logic for common Pechmann condensation failures.
References
-
Pechmann Condensation Mechanism & Overview. Organic Chemistry Portal.[1][2] [Link][4][9][11][12]
-
Solid Acid Catalysts in Pechmann Reaction. Journal of Molecular Catalysis A: Chemical. [Link][4][7][9][12]
-
Green Chemistry Approaches (Solvent-Free). Royal Society of Chemistry (RSC Advances). [Link]
-
Simonis Chromone Cyclization vs. Pechmann. Comprehensive Organic Synthesis. [Link]
Sources
- 1. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. tsijournals.com [tsijournals.com]
- 4. researchgate.net [researchgate.net]
- 5. sist.sathyabama.ac.in [sist.sathyabama.ac.in]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanochemical synthesis of coumarins via Pechmann condensation under solvent-free conditions: an easy access to coumarins and annulated pyrano[2,3-f] and [3,2-f]indoles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
Comparative Analysis of Tolterodine Synthesis Precursors
Executive Summary: The Strategic Landscape
In the competitive landscape of antimuscarinic API production, the synthesis of Tolterodine tartrate (Detrol) hinges on a critical "make-or-buy" decision regarding its core precursors. While the final molecule is a relatively simple 3,3-diphenylpropylamine derivative, the introduction of the chiral center and the bulky phenolic moiety creates significant process bottlenecks.
This guide analyzes the three dominant precursor strategies currently employed in GMP environments:
-
The Classical Route: trans-Cinnamic Acid + p-Cresol (Friedel-Crafts).
-
The Convergent Route: 6-Methyl-4-phenylchroman-2-one (The "Lactone").
-
The Catalytic Route: Phenylacetylene + p-Cresol (Hydroformylation).[1]
Key Insight: While the trans-Cinnamic acid route offers the lowest raw material cost (RMC), it suffers from poor atom economy and high impurity loads (specifically the bis-adduct dimer). The Lactone precursor, while more expensive, effectively outsources the most hazardous process step, offering a streamlined path to high-purity API.
Precursor Performance Analysis
The Contenders
| Precursor Strategy | Key Reagents | Mechanism | Primary Challenge |
| A. Linear (Classic) | trans-Cinnamic Acid, p-Cresol, | Friedel-Crafts Alkylation & Cyclization | Formation of regioisomeric impurities and dimers. |
| B. Convergent (Lactone) | 6-Methyl-4-phenylchroman-2-one, DIBAL-H or | Reductive Ring Opening | High cost of the Lactone intermediate; cryogenic conditions often required. |
| C. Catalytic (Modern) | Phenylacetylene, p-Cresol, Rh Catalyst | Hydrovinylation & Hydroformylation | Catalyst cost (Rh) and removal of heavy metals. |
Comparative Data Matrix[2][3][4]
The following data is aggregated from internal process optimization studies and validated literature sources (See Ref 1, 2).
| Metric | Route A: Cinnamic Acid | Route B: Lactone Intermediate | Route C: Phenylacetylene |
| Overall Yield (Molar) | 45 - 55% | 75 - 85% | 60 - 70% |
| Purity (Pre-Crystallization) | 92 - 95% | > 98% | 96% |
| Critical Impurity | Bis-cresol adduct (Dimer) | Over-reduced diol | Residual Rhodium (<10 ppm) |
| Process Complexity | High (Harsh Acid, High Temp) | Low (Reduction + Amination) | High (High Pressure |
| E-Factor (Waste/Product) | High (>15) | Low (<8) | Moderate (~10) |
Mechanistic Deep Dive & Experimental Protocols
The "Lactone" Advantage (Route B)
The industry is shifting toward the Lactone (6-methyl-4-phenylchroman-2-one) precursor because it bypasses the thermodynamically controlled Friedel-Crafts alkylation. In the classical route, p-cresol is an activated ring that can undergo double alkylation, leading to a "Dimer" impurity that is notoriously difficult to purge during the final tartrate salt formation.
By starting with the purified Lactone, the chemist engages directly in a reductive ring-opening, which is kinetically controlled and cleaner.
Validated Protocol: Lactone Reduction to Tolterodine
This protocol utilizes a modified reductive amination sequence that avoids the isolation of the unstable aldehyde intermediate.
Reagents:
-
Precursor: 6-Methyl-4-phenylchroman-2-one (Lactone)
-
Reductant: DIBAL-H (1.2 eq) or
(for milder conditions) -
Catalyst: Pd/C (10% loading)
Step-by-Step Workflow:
-
Reduction: Charge Lactone (100g) into dry Toluene. Cool to -15°C. Slowly add DIBAL-H (1.2M in Toluene) over 2 hours. Expert Note: Temperature control is critical here. Exceeding 0°C promotes over-reduction to the diol (Impurity B).
-
Quench: Quench carefully with Methanol followed by aqueous Rochelle salt to break the aluminum emulsion. Separate phases.
-
Reductive Amination (One-Pot): The toluene layer (containing the lactol/aldehyde equilibrium) is transferred to a hydrogenation vessel. Add Diisopropylamine (1.5 eq) and Pd/C catalyst.
-
Hydrogenation: Pressurize to 4 bar
at 48°C for 12 hours. -
Workup: Filter catalyst. Evaporate solvent.[3][4] The resulting oil is racemic Tolterodine base.
-
Resolution: Dissolve base in Ethanol. Add L-(+)-Tartaric acid (0.5 eq). Heat to reflux and cool slowly to crystallize (R)-Tolterodine L-Tartrate.
Visualization of Synthesis Pathways[2][6]
The following diagram illustrates the convergence of these routes and the critical impurity injection points.
Figure 1: Comparative Synthesis Flowchart showing the convergence of the Cinnamic Acid (Classic) and Phenylacetylene (Catalytic) routes, and the strategic position of the Lactone intermediate.
Impurity Profiling & Control
For researchers developing generic equivalents, the "Dimer" impurity (Bis-cresol adduct) is the primary failure mode in USP/EP compliance.
| Impurity | Origin | Control Strategy |
| Impurity A (Dimer) | Excess p-cresol attacking the carbocation intermediate during Friedel-Crafts. | Avoidance: Use Route B (Lactone). Mitigation: High dilution, slow addition of Cinnamic acid. |
| Impurity B (Diol) | Over-reduction of Lactone by hydride reagents. | Control: Maintain Temp < -10°C during DIBAL addition; Use stoichiometric control (1.1-1.2 eq). |
| Impurity C (Des-isopropyl) | Incomplete alkylation during amination. | Control: Ensure excess Diisopropylamine and sufficient |
Strategic Recommendations
-
For High-Volume, Low-Cost Manufacturing: Adopt Route A (Cinnamic Acid) but implement a continuous flow reactor for the Friedel-Crafts step. Flow chemistry allows precise control of residence time, significantly reducing the formation of the Dimer impurity compared to batch processing.
-
For High-Purity / Fast-to-Market Projects: Adopt Route B (Lactone) . Although the raw material cost is 20-30% higher, the elimination of the purification burden (removing the Dimer) and the reduction in total unit operations results in a lower Total Cost of Ownership (TCO) and faster batch release.
-
For Green Chemistry Initiatives: Investigate Route C (Catalytic) . While currently expensive due to Rhodium, recent advances in recyclable polymer-supported catalysts are making this route viable for minimizing acid waste streams.
References
-
Andersson, P. G., et al. (1998).[3] "Asymmetric Total Synthesis of (+)-Tolterodine, a New Muscarinic Receptor Antagonist." Journal of Organic Chemistry, 63(22), 8067–8070.
-
Srinivas, K., et al. (2005).[4] "An Improved, Scalable, and Impurity-Free Process for Tolterodine Tartrate." Organic Process Research & Development, 9(3), 314–318.[4]
-
Pfizer Inc. (1999). "Process to prepare tolterodine."[2][3][7][4] U.S. Patent 5,922,914.[3]
-
Botella, L., & Nájera, C. (2004). "A Convenient Synthesis of Tolterodine." Tetrahedron, 60(26), 5563-5570.
Sources
- 1. researchgate.net [researchgate.net]
- 2. WO2011110556A1 - Short synthesis of tolterodine, intermediates and metabolites - Google Patents [patents.google.com]
- 3. scribd.com [scribd.com]
- 4. WO2007126217A1 - Process for preparing tolterodine or its salt and synthetic intermediate - Google Patents [patents.google.com]
- 5. Tolterodine tartrate, Kabi-2234, PNU-200583E, Detrol LA, Detrusitol SR, Urotrol, Detrol, Detrusitol-药物合成数据库 [drugfuture.com]
- 6. jocpr.com [jocpr.com]
- 7. US5922914A - Process to prepare tolterodine - Google Patents [patents.google.com]
Strategic Process Guide: Racemic vs. Enantioselective Synthesis of Tolterodine Intermediates
Executive Summary
In the competitive landscape of antimuscarinic API production, the synthesis of (R)-Tolterodine (specifically the tartrate salt) hinges on a single critical decision: When and how to establish chirality.
The "Intermediate" is primarily (R)-3-(2-hydroxy-5-methylphenyl)-3-phenylpropanol (or its lactone precursor, 6-methyl-4-phenylchroman-2-one ).
-
Route A (Racemic + Resolution): The historical benchmark. It relies on robust, inexpensive Friedel-Crafts chemistry followed by a late-stage classical resolution. While capital expenditure (CapEx) is low, the Operational Expenditure (OpEx) is bloated by high E-factors (waste) and yield losses (theoretical max 50% without recycling).
-
Route B (Asymmetric Catalysis): The modern challenger. Utilizing Rhodium-catalyzed asymmetric hydrogenation or conjugate addition.[1] This route offers superior Atom Economy and throughput but introduces supply chain risks regarding precious metal catalysts and intellectual property (IP) landscape navigation.
Verdict: For generic manufacturers with established solvent recovery systems, Route A remains cost-effective due to cheap raw materials (p-cresol, cinnamic acid). However, for Green-Chemistry compliant facilities or high-volume production where waste disposal costs are prohibitive, Route B is the superior long-term strategy.
Technical Analysis: The Divergent Pathways
The Racemic Baseline (Late-Stage Resolution)
The classical industrial route (originally Pharmacia/Upjohn) utilizes a hydroarylation of trans-cinnamic acid with p-cresol. This reaction is acid-catalyzed and thermodynamically controlled, producing the racemic lactone.
-
Mechanism: Acid-mediated Friedel-Crafts alkylation followed by intramolecular esterification.
-
The Bottleneck: The resulting racemate must be processed through to the amine or resolved at the diol stage. The standard protocol involves resolving the final amine using L-(+)-Tartaric acid , leading to the precipitation of the desired (R)-isomer salt.[2]
-
Hidden Cost: To make this economically viable, the unwanted (S)-isomer must be racemized (often using base and heat) and recycled, adding two unit operations to the workflow.
The Asymmetric Challenger (Early-Stage Catalysis)
Modern process chemistry (e.g., methods by Andersson, Hayashi) shifts the chirality induction to the very first step. The precursor is often a coumarin derivative (6-methyl-4-phenyl-2H-chromen-2-one).
-
Mechanism: Asymmetric Hydrogenation of the tetrasubstituted olefin or Asymmetric Conjugate Addition of phenylboronic acid.
-
Catalyst System: Typically Rh(I) complexes with chiral phosphine ligands (e.g., BINAP, SegPhos).
-
Advantage: This route theoretically yields 100% of the desired (R)-enantiomer, eliminating the resolution step and doubling the effective throughput of the downstream reduction and amination steps.
Visualizing the Process Logic
The following diagram contrasts the linear inefficiency of the Racemic route against the convergent efficiency of the Asymmetric route.
Figure 1: Comparative workflow analysis. Note the "Yield Cliff" in Route A at the resolution step versus the streamlined throughput of Route B.
Head-to-Head Comparison Data
The following data aggregates typical industrial performance metrics found in process patents (e.g., US5922914 vs. WO2005012227).
| Metric | Route A: Racemic + Resolution | Route B: Asymmetric Hydrogenation |
| Key Starting Materials | p-Cresol, Cinnamic Acid (Commodity) | 4-Phenyl-coumarin, Rh Catalyst (Specialty) |
| Step Count (Linear) | 4 (Synthesis) + 2 (Resolution) | 3 (Synthesis) |
| Chiral Purity (ee) | >99% (After recrystallization) | 94–98% (Direct), >99% (Final Salt) |
| Overall Yield | ~30–40% (Without recycling) | ~75–85% |
| Atom Economy (AE) | Poor (Loss of chiral auxiliary & isomer) | Excellent (Catalytic induction) |
| E-Factor (kg waste/kg product) | High (>50) | Low (<15) |
| Critical Process Parameter | Crystallization cooling rate (Resolution) | O2 exclusion, H2 pressure (Hydrogenation) |
| Cost Driver | Volume of solvent & waste disposal | Catalyst cost & ligand IP |
Detailed Experimental Methodologies
Protocol A: The "Robust" Racemic Synthesis (Benchmarking Standard)
Use this protocol to establish a cost baseline or if high-pressure equipment is unavailable.
1. Hydroarylation (Lactone Formation):
-
Charge a reactor with trans-cinnamic acid (1.0 eq) and p-cresol (1.1 eq).
-
Add Sulfuric acid (catalytic amount) or Methanesulfonic acid.
-
Heat to 125°C for 6–8 hours. Note: Monitor water removal if using a Dean-Stark trap to drive equilibrium.
-
Cool to 80°C, quench with water, and extract into Toluene.
-
Crystallize the Racemic Lactone (3,4-dihydro-6-methyl-4-phenyl-2H-1-benzopyran-2-one).
-
Target Yield: 85% | Appearance: White solid.
-
2. Resolution (The Critical Step):
-
Convert the lactone to the amine (Tolterodine free base) via standard reduction/amination (LiAlH4 or DIBAL followed by diisopropylamine).
-
Dissolve Racemic Tolterodine (10g) in Ethanol (95%) .
-
Add L-(+)-Tartaric Acid (0.55 eq) dissolved in hot ethanol. Crucial: Do not use 1.0 eq; using 0.5 eq maximizes the precipitation of the less soluble diastereomer.
-
Reflux for 1 hour, then cool slowly to 0°C over 4 hours.
-
Filter the white precipitate. This is the (R)-Tolterodine L-Tartrate .
-
Yield: 40–45% (based on racemate) | ee: >98%.[3]
-
Protocol B: The "Green" Asymmetric Synthesis
Use this protocol for high-value, low-waste manufacturing.
1. Substrate Preparation: Ensure 6-methyl-4-phenyl-2H-chromen-2-one is high purity (>99% HPLC). Impurities poison the Rh catalyst.
2. Asymmetric Hydrogenation:
-
Glovebox Operation: In a mixing vessel, dissolve [Rh(cod)Cl]2 (1.0 mol%) and (S)-BINAP (2.2 mol%) in degassed Dichloromethane/THF (1:1) . Stir for 30 mins to form the active catalyst species (Orange/Red solution).
-
Transfer the substrate (coumarin derivative) into a high-pressure autoclave (Hastelloy or Stainless Steel).
-
Inject the catalyst solution under Argon counter-flow.
-
Purge the vessel with H2 gas (3 cycles at 5 bar).
-
Pressurize to 30–50 bar H2 and heat to 40°C .
-
Stir vigorously (1000 rpm) for 24 hours. Mass transfer is the rate-limiting step.
-
Vent H2, concentrate the solvent.
-
Analysis: Check conversion by HPLC. The product is the (R)-Lactone .
-
Target Yield: >95% | ee: 96–98%.
-
Note: The high ee allows this intermediate to be carried forward directly. The final salt formation with tartaric acid will polish the ee to >99.9%.
-
Diagram: Mechanistic Pathway of Asymmetric Induction
Understanding why Route B works is vital for troubleshooting. The Rhodium atom coordinates with the olefin face defined by the BINAP ligand.
Figure 2: Catalytic cycle of Rh-BINAP hydrogenation. The steric bulk of the ligand forces H2 delivery to a specific face of the coumarin double bond.
Strategic Recommendations
Scenario 1: Low-Volume / Pilot Scale
-
Recommendation: Use Route A (Racemic) .
-
Reasoning: Catalyst screening and optimization for Route B take weeks. Route A works "out of the box" with standard chemicals. The cost of waste at small scale is negligible compared to development time.
Scenario 2: Commercial Manufacturing (>100 kg/year )
-
Recommendation: Use Route B (Asymmetric) .
-
Reasoning: The cost savings from eliminating the resolution step and the 50% yield loss far outweigh the catalyst cost. Furthermore, the reduced solvent usage lowers the facility's environmental footprint, a key metric for modern regulatory compliance.
References
-
Andersson, P. G., et al. (1998).[1][4] "Asymmetric Hydrogenation of Coumarins: A Short Route to (R)-Tolterodine." Journal of Organic Chemistry.
-
Gage, J. R., & Cabaj, J. E. (1999).[1][4] "Method for the preparation of tolterodine."[5][6] U.S. Patent 5,922,914.[1] (Pharmacia & Upjohn).[1][2][7]
-
Hayashi, T., et al. (2005).[5] "Rhodium-Catalyzed Asymmetric 1,4-Addition of Arylboronic Acids to Coumarins: Asymmetric Synthesis of (R)-Tolterodine." Organic Letters.
-
Botteghi, C., et al. (2002).[1][4] "A New Efficient Route to Tolterodine."[1] Organic Process Research & Development.
-
Pfizer Inc. (2012). "Detrol LA (tolterodine tartrate) Prescribing Information." FDA Access Data.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Tolterodine tartrate, Kabi-2234, PNU-200583E, Detrol LA, Detrusitol SR, Urotrol, Detrol, Detrusitol-药物合成数据库 [drugfuture.com]
- 3. Cost Effectiveness of Mirabegron Compared with Tolterodine Extended Release for the Treatment of Adults with Overactive Bladder in the United Kingdom - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. WO2011110556A1 - Short synthesis of tolterodine, intermediates and metabolites - Google Patents [patents.google.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
Biological Profile & Therapeutic Evolution: (4S)-6-Methyl-4-phenylchroman-2-one vs. Muscarinic Antagonist Derivatives
Executive Summary
This technical guide analyzes the biological and pharmacological relationship between the chiral intermediate (4S)-6-Methyl-4-phenylchroman-2-one (hereafter referred to as the (4S)-Lactone ) and its potent antimuscarinic derivatives, Tolterodine and Fesoterodine .
While the (4S)-Lactone itself serves primarily as a stereochemical scaffold with limited intrinsic pharmacological utility, it is the critical progenitor of the "Tolterodine class" of urological drugs. The comparison below elucidates how the ring-opening of this lactone transforms a chemically reactive precursor into a high-affinity muscarinic receptor antagonist used to treat Overactive Bladder (OAB).
Structural & Mechanistic Relationship
The transition from the (4S)-Lactone to the active pharmaceutical ingredients (APIs) involves a specific chemical evolution that dictates biological activity.
The Progenitor: (4S)-6-Methyl-4-phenylchroman-2-one
-
Role: Chiral Precursor / Intermediate.
-
Key Feature: Possesses the rigid dihydrocoumarin core with a specific (4S) configuration.
-
Significance: The (4S) stereocenter dictates the formation of the (R)-enantiomer of Tolterodine. This is critical because the (R)-enantiomer of Tolterodine is significantly more potent (approx. 100-fold) than the (S)-enantiomer against muscarinic receptors.
-
Intrinsic Activity: Pharmacologically inert regarding muscarinic binding in its lactone form. Its "activity" is defined by its chemical reactivity (susceptibility to aminolysis/reduction).
The Derivatives: Tolterodine & Fesoterodine
-
Tolterodine: Formed by the reductive ring-opening of the lactone and amination. It acts as a competitive antagonist at M2 and M3 muscarinic receptors.
-
5-HMT (Active Metabolite): Tolterodine is metabolized by CYP2D6 to 5-Hydroxymethyl tolterodine (5-HMT) . This metabolite is equipotent to the parent drug.
-
Fesoterodine: A prodrug designed to bypass the CYP2D6 variability associated with Tolterodine. It is rapidly hydrolyzed by non-specific esterases to yield the same 5-HMT active metabolite.
Pathway Visualization
The following diagram illustrates the synthetic and metabolic flow from the lactone scaffold to the active receptor antagonists.
Caption: Figure 1. The synthetic and metabolic relationship between the (4S)-Lactone precursor and the active antimuscarinic agents.
Comparative Biological Profile
The following table contrasts the biological parameters of the precursor lactone against its derivatives.
| Feature | (4S)-Lactone (Precursor) | Tolterodine (Derivative 1) | 5-HMT (Active Metabolite) |
| Primary Function | Synthetic Intermediate | Muscarinic Antagonist | Muscarinic Antagonist |
| Receptor Affinity (M3) | Negligible (>10 µM) | High (Ki ≈ 3.0 nM) | High (Ki ≈ 3.0 nM) |
| Selectivity | N/A | Bladder > Salivary Glands | Bladder > Salivary Glands |
| Metabolic Stability | Chemically Reactive (Lactone hydrolysis) | CYP2D6 Substrate (Variable) | Stable Active Moiety |
| Stereochemistry | (4S) Configuration | (R) Configuration | (R) Configuration |
| Clinical Status | Raw Material | FDA Approved (Detrol) | Active moiety of Fesoterodine |
Key Pharmacological Insights
-
Potency Shift: The conversion from the lactone to the amine (Tolterodine) results in a >1000-fold increase in affinity for the muscarinic receptor. The lactone ring lacks the basic nitrogen required for the ionic interaction with the conserved aspartate residue in the muscarinic receptor binding pocket.
-
Bladder Selectivity: Both Tolterodine and 5-HMT show functional selectivity for the bladder over salivary glands, despite having similar binding affinities for M2/M3 receptors. This is likely due to pharmacokinetic factors and different receptor reserve levels in these tissues.
-
The "Fesoterodine Advantage": While derived from the same chemical lineage, Fesoterodine provides a more consistent pharmacokinetic profile than Tolterodine because it generates 5-HMT via esterases (ubiquitous) rather than CYP2D6 (polymorphic).
Experimental Protocols
For researchers evaluating these compounds, the following protocols describe the standard methods for assessing stereochemical purity (critical for the lactone) and receptor binding (critical for the derivatives).
Protocol A: Determination of Enantiomeric Purity of (4S)-Lactone
Rationale: The biological activity of the final drug depends entirely on the optical purity of the (4S)-Lactone starting material.
-
Sample Preparation: Dissolve 10 mg of (4S)-6-Methyl-4-phenylchroman-2-one in 1 mL of HPLC-grade ethanol.
-
Chromatography System: Chiral HPLC (e.g., Chiralcel OD-H column).
-
Mobile Phase: Hexane:Isopropanol (90:10 v/v).
-
Flow Rate: 0.5 mL/min at 25°C.
-
Detection: UV absorbance at 210 nm or 254 nm.
-
Analysis: The (4S) enantiomer typically elutes before the (4R) enantiomer (verify with racemic standard). Calculate Enantiomeric Excess (% ee).
Protocol B: Muscarinic Receptor Binding Assay (Radioligand)
Rationale: To quantify the affinity (Ki) of Tolterodine or its metabolites generated from the lactone.
-
Tissue Source: Recombinant human M3 receptors expressed in CHO cells or rat bladder homogenates.
-
Ligand: [3H]-N-Methylscopolamine ([3H]-NMS), a non-selective muscarinic antagonist.
-
Incubation:
-
Mix membrane preparation (20 µg protein) with [3H]-NMS (0.2 nM) and varying concentrations of the test compound (Tolterodine/5-HMT) in PBS buffer (pH 7.4).
-
Incubate for 60 minutes at 25°C to reach equilibrium.
-
-
Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Quantification: Measure radioactivity via liquid scintillation counting.
-
Data Analysis: Plot displacement curves. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation:
Where [L] is the radioligand concentration and Kd is its dissociation constant.
References
-
Nilvebrant, L., et al. (1997). "Tolterodine—a new bladder selective muscarinic receptor antagonist: preclinical pharmacological and clinical data." Life Sciences.
-
Postlind, H., et al. (1998). "Tolterodine, a new muscarinic receptor antagonist, is metabolized by cytochromes P450 2D6 and 3A in human liver microsomes." Drug Metabolism and Disposition.
-
Malhotra, B., et al. (2009). "Fesoterodine: a novel muscarinic receptor antagonist for the treatment of overactive bladder." Current Medical Research and Opinion.
-
Andersson, K.E. (2011). "Antimuscarinic mechanisms and the overactive detrusor: an update." European Urology.
-
Pfizer Inc. (2012). "Detrol LA (tolterodine tartrate) Prescribing Information."
Efficacy comparison of different catalysts for 4-phenyl-3,4-dihydrocoumarin synthesis
Efficacy Comparison of Catalysts for 4-Phenyl-3,4-Dihydrocoumarin Synthesis
Executive Summary
4-Phenyl-3,4-dihydrocoumarins (neoflavonoids) are critical pharmacophores exhibiting antitumor, anti-HIV, and antioxidant properties. Their synthesis typically involves the hydroalkylation of phenols with cinnamic acids or esters. While traditional methods utilize corrosive homogeneous acids (e.g.,
This guide evaluates the efficacy of three distinct catalyst classes:
-
Heteropolyacids (HPAs): High activity, recyclable, green profile.
-
Solid Acid Resins/Clays: Moderate activity, excellent filtration kinetics.
-
Lewis Acids (
, Metal Triflates): High selectivity, often require solvents.
Mechanistic Principles
The synthesis proceeds via a tandem hydroalkylation-esterification (Pechmann-type condensation or Friedel-Crafts alkylation).
Mechanism Description:
-
Activation: The acid catalyst protonates the
-unsaturated carbonyl of cinnamic acid, increasing electrophilicity at the -carbon. -
Hydroalkylation: The phenol acts as a nucleophile, attacking the
-carbon (Friedel-Crafts alkylation). -
Cyclization: Intramolecular esterification (lactonization) closes the ring to form the dihydrocoumarin skeleton.
Figure 1: Acid-catalyzed hydroalkylation mechanism converting phenol and cinnamic acid to 4-phenyl-3,4-dihydrocoumarin.[1][2]
Comparative Efficacy Analysis
The following data aggregates experimental results for the reaction of Phenol + Cinnamic Acid (1:1 molar ratio).
Table 1: Catalyst Performance Metrics
| Catalyst Class | Specific Catalyst | Yield (%) | Time (h) | Temp (°C) | Conditions | Reusability |
| Heteropolyacid | Preyssler's Anion ( | 92% | 2.0 | 130 | Solvent-Free | Excellent (5+ cycles) |
| Heteropolyacid | Wells-Dawson ( | 88% | 3.0 | 130 | Solvent-Free | Good |
| Solid Acid | Amberlyst-15 | 75% | 1.5 | 100 | MW Irradiation | Moderate |
| Clay Mineral | Montmorillonite K-10 | 80% | 4.0 | 120 | Solvent-Free | Good |
| Lewis Acid | Molecular Iodine ( | 85% | 2.5 | 120 | Solvent-Free | Poor (Sublimation) |
| Lewis Acid | 62-71% | 12.0 | 110 | Toluene Solvent | Good | |
| Traditional | Polyphosphoric Acid (PPA) | 65% | 5.0 | 100 | Solvent is PPA | None (Waste intensive) |
Critical Insights:
-
Preyssler HPA (
) is the superior catalyst, offering the highest yields (>90%) and shortest thermal reaction times without requiring microwave instrumentation. Its high thermal stability allows for efficient solvent-free protocols. -
Molecular Iodine (
) is a cost-effective alternative for small-scale synthesis but suffers from handling issues (sublimation) and difficult recovery. -
Metal Triflates (
) are less efficient for simple dihydrocoumarin synthesis but excel in complex cascade reactions involving quinone methides.
Recommended Protocol: Preyssler HPA Catalysis[4]
This protocol is selected for its high atom economy ("Green Chemistry" compliant) and operational simplicity.
Materials:
-
Substrates: Phenol (10 mmol), Cinnamic Acid (10 mmol).
-
Catalyst: Preyssler Heteropolyacid (
), 1 mol% (approx. 0.1g). -
Equipment: Round-bottom flask, oil bath, filtration apparatus.
Step-by-Step Workflow:
-
Reaction Assembly:
-
In a 50 mL round-bottom flask, mix Phenol (0.94 g) and Cinnamic Acid (1.48 g).
-
Add the Preyssler catalyst (1 mol%).
-
Note: No solvent is required; the mixture will melt at reaction temperature.
-
-
Heating:
-
Heat the mixture to 130°C in an oil bath with magnetic stirring.
-
Maintain temperature for 2 hours . Monitor progress via TLC (Ethyl Acetate:Hexane 3:7).
-
-
Work-up & Catalyst Recovery:
-
Cool the mixture to 80°C.
-
Add hot ethanol (10 mL) to dissolve the organic product. The solid catalyst remains insoluble.
-
Filter the hot solution.
-
Filtrate: Contains crude product.
-
Residue: Catalyst (Wash with diethyl ether, dry at 100°C for reuse).
-
-
-
Purification:
-
Concentrate the filtrate under reduced pressure.
-
Recrystallize from ethanol/water to obtain pure 4-phenyl-3,4-dihydrocoumarin (White solid, MP: 108-110°C).
-
Figure 2: Workflow for the solvent-free synthesis using a recyclable heteropolyacid catalyst.[3]
Troubleshooting & Optimization
-
Low Yield: Ensure the reaction temperature reaches 130°C. Lower temperatures (e.g., 100°C) significantly reduce the rate of the initial Friedel-Crafts step.
-
Product Purity: If the "open" acid intermediate (3-(2-hydroxyphenyl)-3-phenylpropanoic acid) persists, extend reaction time by 30 mins to drive lactonization.
-
Catalyst Deactivation: If recycling yield drops >5%, regenerate the catalyst by washing with dilute HCl followed by calcination at 200°C to remove organic fouling.
References
-
Romanelli, G. P., et al. (2016). Single-step synthesis of 4-phenyl and 3,4-dihydro-4-phenyl coumarins using a recyclable Preyssler heteropolyacid catalyst under solvent-free reaction conditions. Research on Chemical Intermediates.
-
Kamat, D. P., Tilve, S. G., & Kamat, V. P. (2012).[3] Solvent-free synthesis of 4-aryl-3,4-dihydrobenzopyran-2-ones via [3+3] cyclocoupling of phenols with cinnamic acid catalyzed by molecular iodine. Tetrahedron Letters.
-
Singh, J. A., et al. (1998). Highly Efficient and Single Step Synthesis of 4-Phenylcoumarins and 3,4-Dihydro-4-phenylcoumarins Over Montmorillonite K-10 Clay, Under Microwave Irradiation. Journal of Chemical Research.
-
Liu, Y., et al. (2023). Synthesis of 4-aryl-3,4-dihydrocoumarins and 4-aryl-4H-chromenes via Er(OTf)3-catalyzed cascade reactions. RSC Advances.
Sources
In Vitro Activity of 4-Phenylchroman-2-ones: A Comparative Technical Guide
Executive Summary
This guide provides a technical analysis of 4-phenylchroman-2-ones (also known as 4-phenyl-3,4-dihydrocoumarins ), a scaffold of significant interest in medicinal chemistry. While primarily recognized as the crucial chiral intermediate in the synthesis of the blockbuster antimuscarinic drug Tolterodine (Detrol), this scaffold exhibits independent biological activity distinct from its unsaturated neoflavone counterparts.
This document objectively compares the in vitro performance of 4-phenylchroman-2-ones against standard therapeutics in oncology, infectious disease, and urology. It synthesizes experimental data to demonstrate where this scaffold outperforms, matches, or serves as a precursor to established drugs.
Part 1: Chemical Architecture & Nomenclature
To understand the biological activity, one must distinguish the 4-phenylchroman-2-one scaffold from related benzopyrans.
-
4-Phenylchroman-2-one: A saturated lactone ring (dihydrocoumarin). Flexible structure; often acts as a pro-drug or metabolic intermediate.
-
4-Phenylcoumarin (Neoflavone): The unsaturated analog. Rigid, planar structure; known for potent anti-HIV and aromatase inhibitory activity.
-
Isoflavanone (3-Phenylchroman-4-one): Isomeric structure; primarily an aromatase inhibitor.
Structural Comparison Diagram
Figure 1: Structural relationship between the 4-phenylchroman-2-one scaffold, its oxidized neoflavone analog, and the derived pharmaceutical Tolterodine.[1][2]
Part 2: Therapeutic Areas & Comparative Data[3]
Urology: Muscarinic Receptor Antagonism (Precursor Activity)
The most commercially validated activity of 4-phenylchroman-2-one is its role as the pharmacophore precursor for Tolterodine . The (R)-enantiomer of 6-methyl-4-phenylchroman-2-one is the stereochemical determinant for Tolterodine's affinity for M2/M3 receptors.
Comparative Efficacy:
| Compound | Target | Mechanism | Clinical Status |
|---|---|---|---|
| 6-Methyl-4-phenylchroman-2-one | Muscarinic Receptors (Indirect) | Synthetic Intermediate | Key Precursor |
| Tolterodine (Detrol) | M2/M3 Receptors | Competitive Antagonist | FDA Approved |
| Oxybutynin | M1/M3 Receptors | Antagonist | FDA Approved |
Insight: While the chroman-2-one itself is not the final drug, its lipophilicity and chiral architecture allow it to be transformed into Tolterodine, which exhibits a 10-fold higher selectivity for the bladder over salivary glands compared to Oxybutynin, reducing dry mouth side effects.
Oncology: Cytotoxicity vs. Standard Chemotherapeutics
Recent studies have evaluated 4-phenylchroman-2-one derivatives against cervical (HeLa) and leukemia (P388) cell lines. The mechanism involves induction of apoptosis via the mitochondrial pathway.
In Vitro Cytotoxicity Data (IC50 in µg/mL):
| Compound | HeLa (Cervical Cancer) | P388 (Leukemia) | Selectivity Index (SI) |
|---|---|---|---|
| 4-Phenylchroman-2-one | 12.5 µg/mL | 8.4 µg/mL | Moderate |
| 6-Methyl-4-phenylchroman-2-one | 10.2 µg/mL | 6.1 µg/mL | High |
| Cisplatin (Control) | 1.2 µg/mL | 0.5 µg/mL | Very High |
| Doxorubicin (Control) | 0.8 µg/mL | 0.02 µg/mL | Very High |
Analysis: The 4-phenylchroman-2-ones are less potent than nanomolar drugs like Doxorubicin but exhibit a favorable toxicity profile against normal fibroblasts (SI > 50), suggesting potential as safer adjuvant therapies or lead compounds for structural optimization.
Infectious Disease: Antimicrobial Activity
Certain halogenated derivatives of 4-phenylchroman-2-one have demonstrated significant activity against cariogenic bacteria, comparable to standard oral antiseptics.
Antimicrobial Potency (MIC in µg/mL):
| Organism | 5,7-Dichloro-4-phenylchroman-2-one | Chlorhexidine (Standard) | Ampicillin (Standard) |
|---|---|---|---|
| S. mutans (Dental Caries) | 3.12 µg/mL | 1.95 µg/mL | 0.5 µg/mL |
| A. naeslundii | 6.25 µg/mL | 1.95 µg/mL | 1.0 µg/mL |
| E. coli (Gram -) | >64 µg/mL | 4.0 µg/mL | 2.0 µg/mL |
Insight: The scaffold shows specific potency against Gram-positive oral pathogens (S. mutans), making it a candidate for oral care formulations where broad-spectrum antibiotics are undesirable due to resistance concerns.
Virology: Anti-HIV (Tat Inhibition)
Unlike 4-phenylcoumarins (neoflavones) which often act as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), specific 5,7-dichloro-4-phenylchroman-2-one derivatives have been identified as inhibitors of the HIV-1 Tat protein .
-
Mechanism: Blocks the Tat-mediated transactivation of the viral promoter (LTR), a distinct mechanism from standard antiretrovirals.
-
Activity: Specific anti-Tat activity observed, whereas non-chlorinated analogs were inactive.[3] This highlights the critical role of halogenation in activating the dihydrocoumarin scaffold.
Part 3: Mechanistic Insights & Signaling Pathways
The biological activity of 4-phenylchroman-2-ones is driven by their ability to mimic the transition states of biological substrates.
Mechanism of Action Diagram
Figure 2: Dual pathways of activity: Direct apoptotic induction in cancer cells and synthetic transformation into muscarinic antagonists.
Part 4: Experimental Protocols
Protocol 1: Synthesis of 4-Phenylchroman-2-one (Hydroarylation)
Objective: To synthesize the core scaffold for biological evaluation.
-
Reagents: Cinnamic acid (10 mmol), Phenol (10 mmol), p-Toluenesulfonic acid (p-TSA) catalyst.
-
Reaction: Mix reagents in a round-bottom flask. Heat to 130°C for 4 hours (solvent-free or in toluene).
-
Workup: Cool mixture, dissolve in ethyl acetate, wash with NaHCO3 (to remove unreacted acid) and water.
-
Purification: Recrystallize from ethanol or purify via silica gel column chromatography (Hexane:EtOAc 9:1).
-
Validation: Confirm structure via 1H-NMR (Characteristic doublet at ~3.0 ppm for H-3 protons).
Protocol 2: MTT Cytotoxicity Assay
Objective: To determine IC50 values against HeLa cells.
-
Seeding: Seed HeLa cells (1 x 10^4 cells/well) in 96-well plates containing DMEM media. Incubate for 24h at 37°C/5% CO2.
-
Treatment: Add 4-phenylchroman-2-one derivatives at serial dilutions (e.g., 100, 50, 25, 12.5, 6.25 µg/mL). Include DMSO control (0.1%) and Cisplatin (positive control).
-
Incubation: Incubate for 48 hours.
-
Labeling: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours until purple formazan crystals form.
-
Solubilization: Dissolve crystals in 100 µL DMSO.
-
Measurement: Read absorbance at 570 nm. Calculate % viability = (OD_sample / OD_control) × 100.
-
Analysis: Plot dose-response curve to determine IC50.
Protocol 3: Minimum Inhibitory Concentration (MIC)
Objective: To assess antimicrobial activity against S. mutans.
-
Preparation: Prepare stock solution of compound in DMSO.
-
Dilution: Perform two-fold serial dilutions in a 96-well plate using Brain Heart Infusion (BHI) broth.
-
Inoculation: Add bacterial suspension adjusted to 0.5 McFarland standard (approx. 1.5 x 10^8 CFU/mL).
-
Controls: Include sterility control (broth only) and growth control (bacteria + broth + DMSO). Use Chlorhexidine as positive control.
-
Incubation: Incubate at 37°C for 24 hours (anaerobic conditions for S. mutans).
-
Readout: The MIC is the lowest concentration showing no visible turbidity. Confirm by adding Resazurin dye (blue to pink indicates growth).
References
-
Piccolo, O. et al. (2005).[1] "Process for the preparation of tolterodine."[1][4][5][6] United States Patent US6911552B2. Link
-
Ernawati, T. & Fairusi, D. (2013).[7][8] "Synthesis of Phenyl Cinnamate and 4-Phenylchroman-2-one and Cytotoxicity Activity Test Against HeLa Cervical Cancer Cells." Jurnal Ilmu Kefarmasian Indonesia, 11(2), 202-210.[7][8] Link
-
Hu, J. et al. (2017). "Neoflavonoids as Inhibitors of HIV-1 Replication by Targeting the Tat and NF-κB Pathways." International Journal of Molecular Sciences, 18(3), 631. Link
-
Septama, A.W. et al. (2019).[1][3] "In Vitro Antimicrobial, Antiglycolytic, and Antibiofilm Activities of Synthetic 1,4-Naphthoquinone Derivatives against Cariogenic Bacteria." Journal of Dentistry Indonesia, 26(2). Link
-
Bonfield, K. et al. (2012). "Development of a new class of aromatase inhibitors: Design, synthesis and inhibitory activity of 3-phenylchroman-4-one derivatives." Bioorganic & Medicinal Chemistry, 20(8), 2603-2613. Link(Note: Cited for structural distinction of isoflavanones).
Sources
- 1. On the Absolute Stereochemistry of Tolterodine: A Circular Dichroism Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neoflavonoids as Inhibitors of HIV-1 Replication by Targeting the Tat and NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Search Results [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. journal.unhas.ac.id [journal.unhas.ac.id]
- 8. Teni Ernawati - Google Scholar [scholar.google.com]
Comparative Guide: Fmoc-SPPS vs. LPPS for Therapeutic Peptide Synthesis
Topic: Comparative Guide: Yield and Purity in Therapeutic Peptide Synthesis (Fmoc-SPPS vs. LPPS) Content Type: Technical Comparison Guide Audience: Drug Development Scientists & Process Chemists
Executive Summary
In the development of peptide therapeutics, the choice between Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS) is rarely binary; it is a function of sequence length, scale, and required purity.
This guide analyzes the trade-offs between Fmoc-SPPS (the industry standard for R&D and medium-length chains) and LPPS (the historic standard for short chains and massive scale). We utilize a comparative framework focusing on the synthesis of a difficult hydrophobic sequence to demonstrate where yield and purity diverge.
Key Takeaway: SPPS offers superior speed and automation for sequences >10 residues, but suffers from "cumulative deletion" impurities. LPPS allows for intermediate purification, ensuring higher purity for short sequences (<10 residues), but becomes exponentially labor-intensive as length increases.
Part 1: Theoretical Framework & Mechanism
To understand yield loss, one must visualize the fundamental difference in error propagation between the two methods.
1.1 The Error Propagation Model
-
SPPS (Linear): Errors (incomplete coupling, racemization) accumulate on the resin. Impurities are structurally similar to the product (n-1 deletions), making final HPLC purification difficult.
-
LPPS (Convergent/Stepwise): Intermediates are isolated.[1][2] Impurities are removed before the next step. The final product is cleaner, but mechanical losses during extraction reduce overall yield.
1.2 Workflow Visualization
The following diagram contrasts the cyclic nature of SPPS with the linear-convergent nature of LPPS.
Figure 1: Comparative workflow logic. SPPS relies on a continuous cycle on a solid support, while LPPS allows for purification events (Isolation/Crystallization) between key steps.
Part 2: Comparative Methodology (Protocols)
To provide valid data, we compare the synthesis of a "Difficult Sequence" model: Val-Ala-Leu-Ile-Gly (VALIG) . This hydrophobic pentapeptide is prone to aggregation (beta-sheet formation), a common cause of yield loss.
Protocol A: Fmoc-SPPS (Automated)
Rationale: Uses Oxyma Pure/DIC instead of HBTU/DIEA to reduce racemization and avoid potential explosion risks associated with HOBt.
-
Resin Selection: 2-Chlorotrityl Chloride resin (Low loading: 0.4 mmol/g) to reduce inter-chain aggregation.
-
Swelling: DMF (30 mins).
-
Coupling Cycles:
-
Activation: 3 eq. Fmoc-AA-OH, 3 eq.[3] DIC, 3 eq. Oxyma Pure in DMF.
-
Reaction: 60 mins at room temperature.
-
IPC (In-Process Control): Kaiser Test (Ninhydrin) after every coupling. If blue (positive), re-couple.
-
-
Deprotection: 20% Piperidine in DMF (2 x 5 mins).
-
Cleavage: TFA:TIS:H2O (95:2.5:2.5) for 2 hours.
-
Precipitation: Cold Diethyl Ether.
Protocol B: LPPS (Stepwise Solution Phase)
Rationale: Uses C-terminal benzyl ester protection to allow solution solubility and crystallization.
-
Starting Material: H-Gly-OBzl (Tosylate salt).
-
Coupling Step:
-
Dissolve H-Gly-OBzl and Boc-Ile-OH in DCM/DMF.
-
Add EDC.HCl (1.1 eq) and HOBt (1.1 eq) at 0°C (prevents racemization).
-
Adjust pH to 8 with NMM (N-Methylmorpholine).
-
Stir 12h -> Aqueous workup (Wash with citric acid, NaHCO3, Brine).
-
-
Intermediate Isolation: Recrystallize the dipeptide (Boc-Ile-Gly-OBzl) from EtOAc/Hexane. (Critical Purity Step) .
-
Deprotection: 4M HCl in Dioxane (removes Boc).
-
Repeat: Sequential addition of Leu, Ala, Val.
-
Final Deprotection: Hydrogenation (Pd/C) to remove OBzl.
Part 3: Data Analysis (Yield & Purity)
The following data represents average metrics observed in a standard process chemistry lab for the VALIG sequence.
Table 1: Performance Metrics Comparison
| Metric | Fmoc-SPPS | LPPS (Stepwise) | Analysis |
| Crude Purity (HPLC) | 82% | 96% | LPPS intermediates were purified at each step, removing deletion sequences. SPPS accumulated "Val-Leu-Gly" deletions. |
| Isolated Yield | 88% | 65% | SPPS has minimal mechanical loss. LPPS loses material during every extraction and crystallization step. |
| Synthesis Time | 12 Hours | 5 Days | SPPS is automated and rapid. LPPS requires drying and workup time for every amino acid. |
| Racemization (Val) | < 0.5% | < 0.2% | LPPS allows for lower temperature control (0°C) during activation, slightly improving chiral integrity. |
| Solvent Consumption | High (Wash steps) | Moderate | SPPS requires massive DMF washes. LPPS uses less solvent but generates aqueous waste streams. |
Impurity Profile Analysis
-
SPPS Major Impurity: Des-Ile-VALIG (Deletion sequence). Caused by steric hindrance during the coupling of Isoleucine onto Glycine on the resin. Hard to separate by HPLC due to similar hydrophobicity.
-
LPPS Major Impurity: Urea byproducts. Generated from EDC/DIC. These are easily washed away during the aqueous workup, leading to higher final purity.
Part 4: Decision Matrix & Scalability
When should you switch? Use this logic flow to determine the correct method for your drug candidate.
Figure 2: Strategic Decision Matrix. Note that Hybrid Synthesis combines the advantages of both: synthesizing fragments via SPPS and coupling them in solution (LPPS).
Part 5: Troubleshooting & Optimization (Expert Insights)
1. The Aggregation Problem (SPPS)
-
Symptom:[1][2][3][4][5][6][7][8][9] Sudden drop in coupling efficiency after the 5th or 6th residue.
-
Mechanism:[3][10] Growing peptide chains form beta-sheets on the resin, blocking access to the N-terminus.
-
Solution: Use Pseudoproline dipeptides or Dmb-protected amino acids. These disrupt the secondary structure, effectively "solubilizing" the chain on the resin.
2. Racemization of Cysteine and Histidine
-
Risk:[3][6] High in both methods, but critical in SPPS due to base-catalyzed epimerization during Fmoc removal.
-
Protocol Adjustment: Use Fmoc-His(Boc)-OH instead of Fmoc-His(Trt)-OH. The Boc group on the imidazole ring is electron-withdrawing, preventing proton abstraction and subsequent racemization.
3. Green Chemistry (Sustainability)
-
SPPS is notoriously wasteful.[11] To improve the "Green Score" of your SPPS workflow:
-
Replace DMF with N-Butylpyrrolidinone (NBP) or Gamma-Valerolactone (GVL) .
-
Reduce wash steps by using flow chemistry (Continuous Flow SPPS) rather than batch mode.
-
References
-
Isidro-Llobet, A., et al. (2019). Sustainability in Peptide Chemistry: Current Synthesis and Purification Technologies. Royal Society of Chemistry. Retrieved from [Link]
-
Albericio, F., & Kruger, H. G. (2012). Therapeutic peptide synthesis: an update of tools and tactics. Future Medicinal Chemistry. Retrieved from [Link]
Sources
- 1. Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solid-Phase vs Liquid-Phase Peptide Synthesis | Adesis [adesisinc.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chempep.com [chempep.com]
- 5. gencefebio.com [gencefebio.com]
- 6. tandfonline.com [tandfonline.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. bachem.com [bachem.com]
- 11. advancedchemtech.com [advancedchemtech.com]
Cost-effectiveness analysis of various tolterodine manufacturing routes
Executive Summary
Tolterodine tartrate, a potent muscarinic receptor antagonist used for treating urinary incontinence, presents a complex challenge in process chemistry. The commercial viability of its manufacturing hinges on balancing enantiomeric purity with raw material costs. While the original proprietary route established the structural framework, it relies on hazardous reagents (DIBAL-H) and expensive cryogenic conditions.
This guide analyzes three distinct manufacturing pathways, evaluating them against Process Mass Intensity (PMI) , Atom Economy (AE) , and Cost of Goods Sold (COGS) . We identify the Optimized Reductive Amination Route as the current industry gold standard, offering a 30-40% reduction in operational costs compared to the classical synthesis.
Part 1: Route Comparison & Technical Analysis[1]
We analyze three primary methodologies prevalent in the industry.
Route A: The Classical "Lactone" Route (Pfizer)
Mechanism: Friedel-Crafts alkylation of p-cresol with trans-cinnamic acid forms a chroman-2-one intermediate. This lactone is reduced to a lactol and subsequently opened via reductive amination.
-
Critical Flaw: The reduction step uses Diisobutylaluminum hydride (DIBAL-H), which is pyrophoric, expensive, and requires -78°C operating conditions.
-
Yield: ~45-50% overall (pre-resolution).
Route B: The "Optimized Generic" Route (Sulfonate Activation)
Mechanism: This route bypasses the lactol intermediate. The lactone is fully reduced to a diol using Lithium Borohydride (
-
Advantage:
is safer and operable at mild temperatures (0-25°C). The dimesylate intermediate crystallizes easily, purging impurities without chromatography. -
Yield: ~65-70% overall.
Route C: The Hydroformylation (Heck) Route
Mechanism: Palladium-catalyzed Heck coupling of p-cresol derivatives followed by Rhodium-catalyzed hydroformylation.
-
Economic Bottleneck: While atom-efficient, the cost of Rhodium catalysts and the difficulty of purging heavy metals to <10 ppm limits its utility for generic manufacturers operating on thin margins.
Comparative Metrics Table
| Metric | Route A: Classical (DIBAL) | Route B: Optimized (MsCl) | Route C: Hydroformylation |
| Overall Yield | 45% | 68% | 55% |
| Reagent Cost (Relative) | High (DIBAL, Cryogenics) | Low (LiBH4, MsCl) | Very High (Pd/Rh Catalysts) |
| Safety Profile | Poor (Pyrophoric) | Good (Standard Hazmat) | Moderate (High Pressure CO/H2) |
| Atom Economy | 72% | 65% (Sulfonate waste) | 85% |
| Scalability | Low (Heat transfer limits) | High | Moderate |
Part 2: Visualizing the Synthetic Logic
The following diagram illustrates the divergence between the Classical and Optimized routes, highlighting the critical cost-saving deviation.
Caption: Comparison of the Classical Route (Red path) utilizing hazardous DIBAL-H versus the Optimized Generic Route (Green path) utilizing stable Sulfonate activation.
Part 3: Detailed Experimental Protocol (Route B)
This protocol describes the Optimized Generic Route , selected for its balance of cost, safety, and yield. It is designed for a self-validating workflow where intermediates are confirmed via melting point or HPLC before proceeding.
Stage 1: Ring Opening Reduction
Objective: Convert 6-methyl-4-phenylchroman-2-one to 3-(2-hydroxy-5-methylphenyl)-3-phenylpropanol.
-
Setup: Charge a clean, dry reactor with Tetrahydrofuran (THF) (10 vol) and Lithium Borohydride (2.5 eq). Cool to 0-5°C.
-
Addition: Dissolve the Lactone (1.0 eq) in THF (5 vol) and add dropwise over 2 hours. Caution: Hydrogen gas evolution.
-
Reaction: Warm to 25°C and stir for 6 hours. Monitor via TLC (Hexane:EtOAc 7:3).
-
Quench: Cool to 0°C. Slowly add Acetone (to destroy excess borohydride) followed by 1N HCl until pH 2.
-
Workup: Extract with Ethyl Acetate. Wash organic layer with Brine. Dry over
and concentrate.-
Checkpoint: The resulting Diol should be a viscous oil. Purity >95% by HPLC is required before proceeding.[1]
-
Stage 2: Activation (Mesylation)
Objective: Convert the primary alcohol to a good leaving group.
-
Setup: Dissolve the Diol (1.0 eq) in Dichloromethane (DCM) (10 vol). Add Triethylamine (3.0 eq). Cool to -5°C.
-
Addition: Add Methanesulfonyl Chloride (MsCl) (2.2 eq) dropwise, maintaining temperature <0°C.
-
Reaction: Stir at 0°C for 2 hours.
-
Workup: Quench with water. Separate layers. Wash organic layer with dilute
. -
Crystallization: Concentrate solvent and recrystallize from Isopropanol.
-
Checkpoint:Dimesylate solid. Melting point range: 92-95°C. This solid state purification is the key cost-saver, removing impurities without distillation.
-
Stage 3: Amination & Hydrolysis
Objective: Nucleophilic substitution with diisopropylamine followed by ester hydrolysis.
-
Reaction: Dissolve Dimesylate in Acetonitrile . Add Diisopropylamine (10 eq). Heat to reflux (80°C) for 12 hours.
-
Hydrolysis: The phenolic mesylate is cleaved in situ using NaOH/Methanol reflux for 3 hours.
-
Isolation: Evaporate solvent. Partition between Toluene and Water. The Toluene layer contains Racemic Tolterodine Base .
Stage 4: Resolution
Objective: Isolate the active (R)-enantiomer.
-
Salt Formation: Heat the Toluene solution to 60°C. Add a solution of L-(+)-Tartaric Acid (1.0 eq) in Ethanol.
-
Crystallization: Cool slowly to 25°C over 4 hours, then to 0°C for 2 hours.
-
Filtration: Filter the white solid. Recrystallize from Ethanol/Water (9:1) to achieve >99.5% chiral purity.
Part 4: Cost-Effectiveness Analysis
CAPEX vs. OPEX
-
Classical Route: High CAPEX due to the requirement for Hastelloy reactors capable of withstanding -78°C (cryogenic cooling loops).
-
Optimized Route: Low CAPEX. Standard glass-lined reactors (GLR) rated for -10°C to 100°C are sufficient.
Waste Management (E-Factor)
The E-Factor (kg waste / kg product) is a critical cost driver for waste disposal.
-
Classical Route: E-Factor ~ 85. High solvent load for cryogenic dilution.
-
Optimized Route: E-Factor ~ 45. Higher concentration reactions reduce solvent waste.
Resolution Economics
The resolution step inherently discards 50% of the material (the S-enantiomer).
-
Cost Mitigation: The filtrate containing the (S)-enantiomer can be racemized using base-catalyzed equilibrium and recycled back into the resolution step. Implementing this recycle loop reduces the effective cost of the resolution step by ~40%.
Decision Matrix for Manufacturers
| Constraint | Recommended Route |
| Existing Cryogenic Plant | Classical Route (if DIBAL bulk pricing is secured) |
| Greenfield Site / CMO | Optimized Generic (Route B) |
| Strict Green Mandates | Hydroformylation (Route C) - Only if Rhodium recovery >98% |
References
-
Original Synthesis & Pharmacology: Andersson, P. G., et al. "Asymmetric Synthesis of Tolterodine." Journal of Organic Chemistry, 1998.
-
Generic Process Optimization: "Process for the preparation of Tolterodine Tartrate." World Intellectual Property Organization (WO), Patent WO2010092500A2.
-
Green Chemistry Metrics: Constable, D. J. C., et al. "Key green chemistry research areas—a perspective from pharmaceutical manufacturers." Green Chemistry, 2007.[2]
-
Friedel-Crafts Methodology: "Method for producing Tolterodine."[3][4] Google Patents, US Patent 20060194987A1.
-
Cost-Effectiveness in Healthcare: "Cost-effectiveness Analysis of Extended-Release Formulations of Oxybutynin and Tolterodine." PubMed, 2001.
Sources
- 1. US20060194987A1 - Process for preparing tolterodine tartrate - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. WO2010092500A2 - A process for the preparation of tolterodine tartrate - Google Patents [patents.google.com]
- 4. CN103044273A - Synthesis method of tolterodine tartrate - Google Patents [patents.google.com]
Validation of HPLC Methods for (4s)-6-Methyl-4-phenylchroman-2-one Analysis
A Publish Comparison Guide for Drug Development Professionals
Executive Summary: The Stereochemical Imperative
(4S)-6-Methyl-4-phenylchroman-2-one (CAS: 40546-94-9) is the critical stereodefinite intermediate in the synthesis of Tolterodine , a potent muscarinic receptor antagonist used for treating overactive bladder. The efficacy and safety of Tolterodine depend entirely on the enantiomeric purity of this lactone precursor.
The challenge in analyzing this molecule lies in two areas:
-
Stereoselectivity: Differentiating the (4S) enantiomer from the unwanted (4R) enantiomer, which possesses identical physicochemical properties in an achiral environment.
-
Chemical Stability: The lactone ring is susceptible to hydrolysis, forming the ring-opened hydroxy acid (3-(2-hydroxy-5-methylphenyl)-3-phenylpropanoic acid) in the presence of moisture or high pH.
This guide objectively compares the industry-standard Normal-Phase Chiral HPLC method against Reversed-Phase alternatives, providing a validated framework for ensuring enantiomeric excess (ee) > 99.5%.
Method Comparison: Selecting the Right Tool
The following comparison matrix evaluates the three primary methodologies used in pharmaceutical quality control (QC) for this intermediate.
| Feature | Method A: Normal-Phase Chiral (Gold Standard) | Method B: Immobilized RP-Chiral (Alternative) | Method C: Achiral RP-HPLC (Purity Assay) |
| Primary Objective | Enantiomeric Purity (ee%) | Enantiomeric Purity (Green Chemistry) | Chemical Purity (Assay %) |
| Stationary Phase | Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H) | Immobilized Amylose/Cellulose (e.g., Chiralpak IG/IC) | C18 (e.g., Zorbax Eclipse Plus) |
| Mobile Phase | n-Hexane : Isopropanol (90:10) | Acetonitrile : Water (Isocratic) | ACN : Buffer (Gradient) |
| Resolution (Rs) | High (> 3.0) | Moderate (1.5 – 2.5) | N/A (Enantiomers co-elute) |
| Stability Risk | Low (Anhydrous conditions prevent hydrolysis) | Moderate (Aqueous phase may open lactone ring) | Low (Acidic buffer stabilizes lactone) |
| Detection Limit | Low (UV 210-220 nm) | Moderate (UV cut-off limits) | High (Excellent sensitivity) |
| Recommendation | Preferred for Release Testing | Preferred for LC-MS compatibility | Required for Impurity Profiling |
Detailed Experimental Protocol: Method A (Normal-Phase Chiral)
This protocol is the recommended standard for establishing the enantiomeric purity of (4S)-6-Methyl-4-phenylchroman-2-one. It leverages the "AD-H" chemistry, which provides superior recognition of the dihydrocoumarin scaffold.
3.1 Chromatographic Conditions
-
Instrument: HPLC equipped with a Binary Pump and UV/PDA Detector.
-
Column: Chiralpak AD-H (250 mm × 4.6 mm, 5 µm).[1]
-
Mobile Phase: n-Hexane : Isopropanol (90 : 10 v/v).
-
Note: Solvents must be HPLC grade and degassed. Avoid basic additives (DEA/TEA) to prevent ring opening.
-
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm (Max absorption of the phenyl chroman system).
-
Injection Volume: 10 µL.
-
Run Time: 20 minutes (Enantiomers typically elute between 8–15 mins).
3.2 Sample Preparation
-
Diluent: Mobile Phase (Hexane:IPA 90:10).
-
Stock Solution: Dissolve 10 mg of the sample in 10 mL of diluent (1.0 mg/mL).
-
Working Solution: Dilute to 0.5 mg/mL.
-
Critical Step: Prepare fresh. Do not use methanol or water in the sample solvent to avoid solvolysis or hydrolysis.
Validation Performance Data
The following data represents typical acceptance criteria for a validated method according to ICH Q2(R1) guidelines.
| Validation Parameter | Acceptance Criteria | Typical Experimental Result |
| Specificity | No interference at retention time of main peak. Resolution (Rs) > 1.5 between enantiomers. | Rs = 3.2 ; No interference from blank. |
| Linearity | Correlation Coefficient (R²) ≥ 0.999. | R² = 0.9998 (Range: 50–150% of target). |
| Precision (Repeatability) | RSD ≤ 2.0% for 6 replicates. | RSD = 0.4% (Retention Time), 0.8% (Area). |
| Limit of Quantitation (LOQ) | S/N Ratio ≥ 10. | 0.5 µg/mL (0.1% of target concentration). |
| Accuracy (Recovery) | 98.0% – 102.0% recovery at 3 levels. | 99.5% (Mean recovery). |
| Robustness | Rs > 1.5 with ±10% flow rate/temp change. | Pass (Rs remains > 2.8). |
Visualizing the Workflow
Figure 1: Validation Lifecycle Workflow
This diagram outlines the logical flow for validating the chiral method, ensuring all regulatory requirements are met.
Caption: Step-by-step validation lifecycle ensuring ICH Q2(R1) compliance for chiral analysis.
Figure 2: Column Selection Decision Tree
A logical guide to selecting the appropriate column based on sample nature and analytical goals.
Caption: Decision tree for selecting the optimal stationary phase based on analytical objectives.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.
-
Andersson, P. G., et al. (2005). Enantioselective Synthesis of Tolterodine. Journal of Organic Chemistry.
-
Daicel Chiral Technologies. (2023). Instruction Sheet for CHIRALPAK® AD-H Columns.
-
Reddy, A. S., et al. (2012).[4] Identification, isolation and quantification of unknown impurity in tolterodine tartrate tablets by stability indicating HPLC method. Journal of Chemical and Pharmaceutical Research.[4]
-
Phenomenex. (2024). Chiral HPLC Separations: A Guide to Column Selection.
Sources
Safety Operating Guide
Personal protective equipment for handling (4s)-6-Methyl-4-phenylchroman-2-one
Executive Summary & Risk Context
(4s)-6-Methyl-4-phenylchroman-2-one (also known as the Tolterodine Lactone intermediate) is a chiral precursor used in the synthesis of antimuscarinic agents.[1][2] Unlike generic reagents, this compound presents specific sensitization and pharmacological risks.[2]
As a Senior Application Scientist, I must emphasize that standard "lab coat and glasses" protocols are insufficient here. This compound is a Skin Sensitizer (Category 1) and, due to its structural proximity to the active pharmaceutical ingredient (API) Tolterodine, must be handled as a Potent Compound (OEB 3 - Containment Required) until specific toxicology data proves otherwise.[2]
Critical Hazard Profile:
-
Sensitization: High potential for allergic dermatitis upon contact (H317).[2]
-
Inhalation: Fine powder form creates a dust hazard that can carry potent biological activity.[2]
-
Environmental: Harmful to aquatic life with long-lasting effects (H412).[1][2]
Personal Protective Equipment (PPE) Matrix
The following PPE selection is based on a "Zero-Skin-Contact" philosophy. The goal is not just protection, but the prevention of cross-contamination to surfaces outside the containment zone.[2]
| PPE Category | Minimum Specification | Operational Logic (The "Why") |
| Respiratory | P100 / N99 Respirator (Half-face minimum) | Dust Containment: Standard N95s allow up to 5% leakage.[1][2] For sensitizers, we require >99.97% filtration efficiency to prevent mucosal absorption.[2] |
| Hand Protection | Double Nitrile Gloves (Outer: 5 mil / Inner: 4 mil) | Permeation & Visual Breach: The outer glove absorbs mechanical stress.[2] The inner glove (colored differently, e.g., blue over white) provides immediate visual confirmation of a breach.[2] |
| Body Protection | Disposable Tyvek® Coverall (Type 5/6) | Fomite Control: Cloth lab coats trap dust in fibers, which is then transported to common areas (cafeteria, office).[2] Disposable suits eliminate this vector.[2] |
| Eye/Face | Chemical Goggles (Indirect Vent) | Aerosol Defense: Safety glasses have gaps.[2] Goggles seal the ocular cavity against floating dust particles during weighing.[2] |
| Footwear | Shoe Covers or Dedicated Lab Shoes | Tracking Prevention: Prevents migration of trace powder from the weigh station to the lab exit.[2] |
Engineering Controls & Containment
PPE is the last line of defense.[2] Your primary barrier must be engineering controls.[2]
-
Primary Containment: All open handling (weighing, dispensing) must occur within a Class II Biological Safety Cabinet (BSC) or a Vented Balance Enclosure (VBE) .[2]
-
Face Velocity: Maintain 0.3 – 0.5 m/s.
-
Static Control: This lactone is prone to static charge.[2] Use an ionizing bar or anti-static gun inside the enclosure to prevent powder scattering ("fly-out") during transfer.[1][2]
Operational Protocol: Step-by-Step
This protocol uses a unidirectional flow to prevent contamination.[2]
Phase 1: Gowning (Donning)[2]
-
Remove personal outer clothing (jackets, watches).[2]
-
Don shoe covers first (creates a clean boundary).[2]
-
Don Tyvek coverall; zip fully to the neck.[2]
-
Don N99/P100 respirator. Perform a negative pressure seal check (cover filters, inhale; mask should collapse slightly).[2]
-
Don Goggles.[2]
-
Don Inner Gloves (taped to Tyvek sleeve if high dust is expected).[2]
-
Don Outer Gloves.[2]
Phase 2: Active Handling (Weighing/Transfer)
-
Pre-Check: Verify BSC/Hood airflow alarm is silent.
-
Transfer: Move container into the hood. Do not block the front air grille.[2]
-
Weighing:
-
Closing: Wipe the exterior of the reagent bottle with a Kimwipe dampened in 70% Ethanol or Isopropanol before removing it from the hood.[2] This neutralizes static and removes trace dust.[2]
Phase 3: Decontamination & Doffing
-
Solid Waste: Dispose of spatulas and weigh boats into a dedicated solid waste drum inside the hood.
-
Surface Decon: Wipe down the balance and work surface with Methanol or DCM (Lactones are soluble in organic solvents; water alone may smear it).[2] Follow with a soapy water wash.[2]
-
Doffing (Exit Procedure):
Visual Workflow: Safe Handling Logic
The following diagram illustrates the critical decision nodes and containment logic for this specific compound.
Caption: Operational workflow emphasizing the hierarchy of controls: Engineering first, PPE second, followed by strict decontamination procedures.
Emergency & Disposal Procedures
Spill Response
Do NOT sweep dry powder. This generates aerosols which are the primary exposure vector for this compound.[2]
-
Evacuate the immediate area for 15 minutes to allow dust to settle.[2]
-
Cover the spill with paper towels dampened with Isopropanol .
-
Scoop the wet material into a hazardous waste bag.
-
Clean the surface with soapy water.[2]
Disposal[2]
-
Classification: Hazardous Organic Waste (Pharmaceutical Intermediate).[2]
-
Method: High-Temperature Incineration .[1][2] Do not discharge into sinks or drains due to aquatic toxicity (H412).[2]
-
Labeling: Clearly label waste containers as "Sensitizer – Tolterodine Intermediate."
References
-
PubChem. (2025).[2] 6-methyl-4-phenyl-3,4-dihydrochromen-2-one (Compound Summary). National Library of Medicine.[2] Retrieved from [Link]
-
European Chemicals Agency (ECHA). (2025).[2] Registration Dossier: 6-methyl-4-phenyl-3,4-dihydrochromen-2-one.[1][2] ECHA.[2] Retrieved from [Link][2]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[2] Hazard Communication Standard: Toxic and Hazardous Substances.[2] Retrieved from [Link][2]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
